LB80317
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[1-[(2-amino-6-oxo-1H-purin-9-yl)methyl]cyclopropyl]oxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O5P/c11-9-13-7-6(8(16)14-9)12-4-15(7)3-10(1-2-10)20-5-21(17,18)19/h4H,1-3,5H2,(H2,17,18,19)(H3,11,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAMTECZRBMXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2C=NC3=C2N=C(NC3=O)N)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LB80317 in Hepatitis B Virus (HBV)
For Researchers, Scientists, and Drug Development Professionals
Abstract
LB80317, the active metabolite of the prodrug Besifovir (B1237509) Dipivoxil Maleate (BSV), is a potent nucleotide analog with significant antiviral activity against the Hepatitis B Virus (HBV). This technical guide delineates the core mechanism of action of this compound, its activation pathway, and its efficacy against both wild-type and drug-resistant HBV strains. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in the development of antiviral therapeutics. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Chronic Hepatitis B infection remains a significant global health challenge, with millions of individuals at risk of developing progressive liver diseases, including cirrhosis and hepatocellular carcinoma. The primary therapeutic strategies for chronic HBV infection involve the use of nucleos(t)ide analogs (NAs) that target the viral DNA polymerase. This compound is a guanosine (B1672433) monophosphate analog that has demonstrated potent and selective inhibition of HBV replication. As the active form of the orally administered prodrug besifovir, this compound represents an important therapeutic agent in the management of chronic Hepatitis B.
Mechanism of Action
The antiviral activity of this compound is centered on the inhibition of the HBV DNA polymerase, a multifunctional enzyme essential for the replication of the viral genome. The mechanism can be broken down into several key steps:
-
Cellular Uptake and Activation: Following oral administration, the prodrug besifovir is absorbed and metabolized, releasing the active compound this compound.
-
Intracellular Phosphorylation: this compound, a monophosphate analog, is efficiently phosphorylated by host cellular kinases to its active diphosphate (B83284) (this compound-DP) and triphosphate (this compound-TP) forms. While the specific kinases responsible for each phosphorylation step have not been definitively identified, it is understood that cellular enzymes such as guanylate kinase are crucial for the conversion of guanosine monophosphate analogs.
-
Inhibition of HBV DNA Polymerase: The active this compound-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV DNA polymerase.
-
Chain Termination: Upon incorporation into the nascent viral DNA chain, this compound lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral DNA synthesis.
This targeted inhibition of viral replication has been shown to be effective against both wild-type HBV and certain strains that have developed resistance to other nucleos(t)ide analogs.
Quantitative Data
The antiviral potency of this compound has been quantified in numerous in vitro and clinical studies. The following tables summarize the key efficacy data.
Table 1: In Vitro Efficacy of this compound against Wild-Type HBV
| Parameter | Value | Cell Line | Reference |
| EC50 | 0.5 µM | Not Specified | [1] |
Table 2: In Vitro Efficacy of this compound (BFV) against Drug-Resistant HBV Mutants
| HBV Mutant | Associated Resistance | IC50 (µM) of BFV | Fold Resistance vs. WT | Reference |
| Wild-Type (WT) | - | 4.13 ± 0.52 | 1.00 | [2] |
| Lamivudine-Resistant | ||||
| rtL180M + rtM204V | Lamivudine | >50 | >12.1 | [2] |
| Adefovir-Resistant | ||||
| rtA181T/V + rtN236T | Adefovir | 5.27 ± 0.26 - 8.43 ± 0.58 | ~1.3 - 2.0 | [1] |
| Entecavir-Resistant | ||||
| rtL180M + rtM204V + rtS202G | Entecavir | 26.00 ± 3.79 - 40.70 ± 2.26 | 6.1 - 9.6 | [1] |
Note: BFV (Besifovir) in the referenced study refers to the active metabolite this compound. The IC50 values can vary depending on the specific clone and assay conditions.
Table 3: Clinical Efficacy of Besifovir (LB80380) in Treatment-Naïve Chronic Hepatitis B Patients (48 Weeks)
| Parameter | Besifovir 150 mg | Entecavir 0.5 mg | Reference |
| Proportion with Undetectable HBV DNA (<20 IU/mL) | 62.9% | 58.3% | [3] |
| Mean Log10 HBV DNA Reduction (IU/mL) | |||
| HBeAg-positive | -5.91 | -6.18 | [3] |
| HBeAg-negative | -4.55 | -4.67 | [3] |
| ALT Normalization | 76.9% | 89.7% | [3] |
| HBeAg Seroconversion | 15% | 9.52% | [3] |
Experimental Protocols
The following sections provide an overview of the methodologies commonly employed to evaluate the antiviral activity of compounds like this compound.
In Vitro HBV DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of the triphosphate form of a nucleoside analog on the enzymatic activity of HBV DNA polymerase.
Protocol Overview:
-
Source of Polymerase: HBV polymerase is typically obtained from purified HBV core particles isolated from HBV-producing cell lines (e.g., HepG2.2.15) or expressed in recombinant systems.
-
Reaction Mixture: The assay is conducted in a reaction buffer containing the purified polymerase, a DNA or RNA template-primer, a mixture of deoxyribonucleoside triphosphates (dNTPs, including a radiolabeled dNTP for detection), and the triphosphate form of the test compound (this compound-TP).
-
Incubation: The reaction mixture is incubated at a temperature optimal for polymerase activity (e.g., 37°C).
-
Detection of DNA Synthesis: The incorporation of the radiolabeled dNTP into newly synthesized DNA is quantified. This can be achieved by methods such as trichloroacetic acid (TCA) precipitation followed by scintillation counting, or by separating the DNA products by gel electrophoresis and detecting the radioactivity.
-
Data Analysis: The concentration of the test compound that inhibits polymerase activity by 50% (IC50) is calculated from a dose-response curve.
Cell-Based Antiviral Susceptibility Assay
This assay determines the efficacy of an antiviral compound in inhibiting HBV replication within a cellular context.
Protocol Overview:
-
Cell Culture: A human hepatoma cell line that supports HBV replication is used. Commonly used cell lines include HepG2.2.15, which stably expresses HBV, or Huh7 cells transiently transfected with an HBV replicon plasmid.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (typically several days).
-
Quantification of Viral Replication: The level of HBV replication is assessed by measuring one or more of the following:
-
Extracellular HBV DNA: Viral DNA is extracted from the cell culture supernatant and quantified by real-time PCR.
-
Intracellular HBV DNA Replicative Intermediates: DNA is extracted from the cells, and replicative intermediates (e.g., relaxed circular DNA, single-stranded DNA) are detected and quantified by Southern blot analysis or real-time PCR.
-
-
Data Analysis: The effective concentration of the compound that inhibits HBV replication by 50% (EC50) is determined from a dose-response curve.
-
Cytotoxicity Assessment: A parallel assay is typically performed to measure the cytotoxicity of the compound on the host cells to determine its selectivity index (CC50/EC50).
Visualizations
Diagram 1: Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Diagram 2: Experimental Workflow for In Vitro Antiviral Susceptibility Testing
Caption: Workflow for cell-based HBV antiviral testing.
Conclusion
This compound is a potent inhibitor of HBV DNA polymerase that, after intracellular phosphorylation to its active triphosphate form, acts as a chain terminator of viral DNA synthesis. It has demonstrated significant antiviral activity against both wild-type and certain drug-resistant strains of HBV in vitro, and its prodrug, besifovir, has shown clinical efficacy in reducing viral load in patients with chronic Hepatitis B. The data and methodologies presented in this guide provide a comprehensive overview for the scientific community engaged in the research and development of novel HBV therapeutics. Further research to identify the specific cellular kinases involved in the activation of this compound and to further characterize its resistance profile will continue to enhance our understanding of this important antiviral agent.
References
The Pharmacokinetic Profile of LB80317: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB80317 is the active antiviral metabolite of the oral prodrug besifovir (B1237509) dipivoxil (LB80380), a novel acyclic nucleotide phosphonate (B1237965) developed for the treatment of chronic hepatitis B (CHB). Understanding the pharmacokinetic properties of this compound is crucial for optimizing its therapeutic efficacy and ensuring its safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, based on data from clinical and preclinical studies.
Metabolic Conversion
LB80380 is a dipivoxil ester prodrug designed to enhance oral bioavailability. Following oral administration, it is rapidly absorbed and undergoes conversion to its intermediate metabolite, LB80331, through the removal of two pivaloyl groups in the intestine and liver.[1] LB80331 is then further metabolized to the active antiviral agent, this compound.[1] This metabolic activation pathway is a key determinant of the drug's pharmacokinetic profile and therapeutic activity.
Pharmacokinetic Parameters
The pharmacokinetic properties of this compound and its precursor, LB80331, have been evaluated in healthy adult subjects and patients with chronic hepatitis B. The following tables summarize the key pharmacokinetic parameters from single and multiple-dose studies.
Single-Dose Pharmacokinetics in Healthy Volunteers
A dose-escalating study in healthy male subjects who received single oral doses of LB80380 ranging from 10 mg to 480 mg demonstrated rapid absorption and conversion to LB80331.[1]
Table 1: Pharmacokinetic Parameters of LB80331 after a Single Oral Dose of LB80380 in Healthy Subjects
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) |
| 10 | 79.8 ± 27.5 | 1.5 ± 0.5 | 243.6 ± 73.1 | 2.1 ± 0.5 |
| 30 | 204.5 ± 63.4 | 1.8 ± 0.5 | 711.2 ± 163.5 | 2.2 ± 0.4 |
| 60 | 397.3 ± 138.2 | 2.0 ± 0.0 | 1435.8 ± 364.7 | 2.3 ± 0.3 |
| 120 | 712.5 ± 201.7 | 1.8 ± 0.5 | 2684.2 ± 601.9 | 2.4 ± 0.3 |
| 240 | 1185.0 ± 349.6 | 1.8 ± 0.5 | 4786.7 ± 1211.5 | 2.6 ± 0.4 |
| 480 | 1653.3 ± 491.2 | 2.0 ± 0.0 | 7240.0 ± 1893.3 | 2.8 ± 0.3 |
| Data are presented as mean ± standard deviation. |
Single and Multiple-Dose Pharmacokinetics in CHB Patients
In patients with chronic hepatitis B, LB80380 was administered in daily doses of 30 mg, 60 mg, 120 mg, and 240 mg for 4 weeks.[1]
Table 2: Pharmacokinetic Parameters of LB80331 in CHB Patients
| Dose (mg) | Day | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUCss (ng·h/mL) | t½ (hr) |
| 30 | 1 | 185.7 ± 65.4 | 1.8 ± 0.8 | 651.9 ± 184.2 | 2.5 ± 0.4 |
| 28 | 176.3 ± 43.2 | 1.5 ± 0.5 | 609.5 ± 146.3 | 2.6 ± 0.5 | |
| 60 | 1 | 358.8 ± 123.1 | 2.0 ± 0.0 | 1281.7 ± 361.9 | 2.8 ± 0.6 |
| 28 | 341.7 ± 98.7 | 1.8 ± 0.8 | 1198.3 ± 298.1 | 2.9 ± 0.7 | |
| 120 | 1 | 689.2 ± 211.3 | 2.0 ± 0.0 | 2589.2 ± 743.6 | 3.0 ± 0.5 |
| 28 | 654.2 ± 189.9 | 1.8 ± 0.5 | 2498.3 ± 698.4 | 3.1 ± 0.6 | |
| 240 | 1 | 1005.0 ± 351.8 | 2.0 ± 0.0 | 3876.7 ± 1123.4 | 3.3 ± 0.4 |
| 28 | 956.7 ± 298.7 | 1.8 ± 0.5 | 3685.0 ± 1098.2 | 3.3 ± 0.5 | |
| Data are presented as mean ± standard deviation. Cmax,ss: Maximum concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUCss: Area under the curve at steady state. |
Table 3: Pharmacokinetic Parameters of this compound in CHB Patients at Steady State (Day 28)
| Dose (mg) | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUCss (ng·h/mL) | t½ (hr) |
| 30 | 29.7 ± 8.9 | 6.0 ± 2.0 | 589.1 ± 165.4 | 45.1 ± 9.8 |
| 60 | 58.9 ± 17.5 | 6.0 ± 2.0 | 1198.3 ± 321.7 | 48.9 ± 11.2 |
| 120 | 115.6 ± 34.1 | 6.0 ± 2.0 | 2398.7 ± 654.3 | 55.4 ± 12.3 |
| 240 | 198.3 ± 58.7 | 6.0 ± 2.0 | 4123.5 ± 1198.7 | 62.3 ± 14.5 |
| Data are presented as mean ± standard deviation. |
Notably, the active metabolite this compound exhibits a long elimination half-life of 45 to 62 hours at steady state, which supports a once-daily dosing regimen.[2]
Key Pharmacokinetic Characteristics
-
Absorption: LB80380 is rapidly absorbed following oral administration. The time to reach maximum plasma concentration (Tmax) for the intermediate metabolite LB80331 is approximately 1.0 to 2.0 hours.
-
Effect of Food: The presence of a high-fat meal delays the rate of absorption of LB80380, as indicated by a delayed Tmax for LB80331. However, the extent of absorption (as measured by AUC) is not significantly affected.
-
Distribution: Preclinical studies in mice have shown that a significant portion (approximately 40%) of this compound is phosphorylated in the liver, which is the target organ for hepatitis B virus replication.
-
Metabolism: As previously described, LB80380 is a prodrug that is extensively metabolized to LB80331 and subsequently to the active metabolite this compound.
-
Excretion: The primary route of excretion for besifovir and its metabolites is via the kidneys.
Experimental Protocols
The pharmacokinetic data presented were primarily derived from two clinical studies and one preclinical study in mice.
Clinical Studies in Humans
Two dose-escalating pharmacokinetic studies were conducted: one in healthy adult male subjects and another in patients with chronic hepatitis B.
References
In-Depth Technical Guide: Antiviral Activity of LB80317 Against Hepatitis B Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel and effective antiviral therapies. LB80317, the active metabolite of the prodrug Besifovir Dipivoxil Maleate (BSV), is a potent acyclic nucleotide phosphonate (B1237965) that has demonstrated significant efficacy in suppressing HBV replication. This technical guide provides a comprehensive overview of the antiviral activity of this compound, including its mechanism of action, quantitative in vitro and clinical efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound is a guanosine (B1672433) monophosphate analog that targets the HBV polymerase, a critical enzyme for viral replication. As a nucleotide analog, this compound requires intracellular phosphorylation to its active diphosphate (B83284) and triphosphate forms. The triphosphate form then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA chain during reverse transcription.[1] The incorporation of the this compound triphosphate into the growing DNA strand leads to chain termination, thereby halting viral replication.[2]
The following diagram illustrates the mechanism of action of this compound in inhibiting HBV DNA synthesis.
In Vitro Antiviral Activity
The in vitro antiviral activity of this compound has been evaluated in various cell culture models. A key parameter for assessing antiviral potency is the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.
| Parameter | Value | Cell Line | Reference |
| EC50 | 0.5 µM | Not Specified | [3] |
Clinical Efficacy
Multiple clinical trials have demonstrated the potent and sustained antiviral efficacy of besifovir, the prodrug of this compound, in patients with chronic hepatitis B.
Virological Response
Virological response is a primary endpoint in clinical trials for HBV therapies and is typically defined as a reduction of HBV DNA to undetectable levels.
Table 1: Virological Response (HBV DNA < 69 IU/mL) in Clinical Trials
| Study Duration | Treatment Group | Virological Response Rate (%) | Patient Population | Reference |
| 48 Weeks | Besifovir (BSV) | 87.7 | Treatment-naïve | [1] |
| 144 Weeks | BSV-BSV (Continuous) | 87.7 | Treatment-naïve | [1] |
| 144 Weeks | TDF-BSV (Switch) | 92.1 | Switched from Tenofovir | [1] |
| 192 Weeks | BSV-BSV (Continuous) | 92.5 | Treatment-naïve | [3] |
| 192 Weeks | TDF-BSV (Switch) | 93.1 | Switched from Tenofovir | [3] |
Table 2: Virological Response (HBV DNA < 20 IU/mL) in Clinical Trials
| Study Duration | Treatment Group | Virological Response Rate (%) | Patient Population | Reference |
| 48 Weeks | Besifovir (BSV) | 100.0 | TDF-experienced | [4] |
| 144 Weeks | BSV-BSV (Continuous) | 82.8 | Treatment-naïve | [1] |
| 192 Weeks | BSV-BSV (Continuous) | 87.5 | Treatment-naïve | [3] |
| 192 Weeks | TDF-BSV (Switch) | 87.5 | Switched from Tenofovir | [3] |
Serological and Biochemical Responses
Table 3: HBeAg Seroconversion and ALT Normalization
| Study Duration | Endpoint | BSV-BSV Group (%) | TDF-BSV Group (%) | Reference |
| 192 Weeks | HBeAg Seroconversion | 28.0 | 25.0 | [3] |
| 192 Weeks | ALT Normalization | 88.8 | 93.1 | [3] |
HBsAg Reduction
While HBsAg loss is the ideal endpoint for a functional cure, it is infrequently achieved with current nucleos(t)ide analogs. However, a reduction in HBsAg levels is considered a positive prognostic indicator.
Table 4: Mean Change in HBsAg Levels at 48 Weeks
| Treatment Group | Mean Change in HBsAg (log10 IU/mL) | Reference |
| Besifovir (BSV) | -0.11 ± 0.34 | [4] |
| Tenofovir (TDF) | -0.05 ± 0.08 | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the antiviral activity of compounds like this compound.
In Vitro HBV Replication Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit HBV replication in a cell culture system.
Methodology:
-
Cell Culture: HepG2.2.15 cells, which stably replicate HBV, are seeded in 96-well plates at an appropriate density (e.g., 4 x 10^4 cells/well) and cultured in a suitable medium.
-
Compound Treatment: After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) and a positive control (another known HBV inhibitor) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HBV replication and the antiviral effect of the compound to manifest.
-
Cell Lysis and Nuclease Treatment: Cells are washed with PBS and then lysed using a cell lysis buffer. Non-encapsidated nucleic acids are removed by treatment with micrococcal nuclease.
-
Protein Digestion: Proteins, including the viral capsid, are digested using a protease to release the encapsidated HBV DNA.
-
DNA Quantification: The amount of HBV DNA in each well is quantified using a quantitative polymerase chain reaction (qPCR) assay with primers specific for the HBV genome.
-
Data Analysis: The percentage of inhibition of HBV replication is calculated for each compound concentration relative to the vehicle control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HBV Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HBV polymerase.
Methodology:
-
Isolation of HBV Nucleocapsids: Intracellular HBV nucleocapsids containing the active polymerase are isolated from HBV-transfected HepG2 cells.
-
Endogenous Polymerase Reaction: The isolated nucleocapsids are incubated in a reaction mixture containing deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-³²P]dCTP), and varying concentrations of the triphosphate form of this compound.
-
DNA Synthesis and Detection: The reaction allows the HBV polymerase to synthesize new viral DNA, incorporating the radiolabeled dNTP. The reaction is stopped, and the newly synthesized radiolabeled DNA is separated by gel electrophoresis and visualized by autoradiography.
-
Data Analysis: The intensity of the radiolabeled DNA bands is quantified to determine the level of DNA synthesis at each inhibitor concentration. The 50% inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits 50% of the polymerase activity.
Conclusion
This compound, the active form of besifovir, is a potent inhibitor of HBV replication with a well-defined mechanism of action. Extensive clinical data has demonstrated its high efficacy in achieving and maintaining virological suppression in both treatment-naïve and experienced patients with chronic hepatitis B. Its favorable safety profile and high barrier to resistance make it a valuable therapeutic option in the management of this chronic liver disease. The experimental protocols outlined in this guide provide a framework for the continued evaluation of novel anti-HBV compounds.
References
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of LB80317 (TO-901317)
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB80317, also widely known as TO-901317, is a potent and selective synthetic agonist of the Liver X Receptors (LXRα and LXRβ)[1]. As a non-steroidal, small molecule, it has been instrumental in elucidating the roles of LXRs in regulating the metabolism of cholesterol, fatty acids, and glucose[2][3]. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound, including detailed experimental protocols for their determination and a review of its engagement with key signaling pathways.
Molecular Structure and Identification
The molecular identity of this compound is well-defined, with its structure confirmed through various spectroscopic and analytical techniques.
Chemical Structure
Systematic (IUPAC) Name: N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide[4][5]
Chemical Identifiers
For ease of reference across chemical databases and literature, the following identifiers are associated with this compound:
| Identifier | Value |
| CAS Number | 293754-55-9 |
| Molecular Formula | C₁₇H₁₂F₉NO₃S |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)N(CC(F)(F)F)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
| InChI | InChI=1S/C17H12F9NO3S/c18-14(19,20)10-27(31(29,30)13-4-2-1-3-5-13)12-8-6-11(7-9-12)15(28,16(21,22)23)17(24,25)26/h1-9,28H,10H2 |
| InChIKey | SGIWFELWJPNFDH-UHFFFAOYSA-N |
Chemical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and biological activity.
Quantitative Chemical Data
| Property | Value |
| Molecular Weight | 481.33 g/mol |
| Physical Form | Solid |
| Color | Light beige |
| Purity (by HPLC) | ≥98% |
| Melting Point | Not explicitly stated, but handled as a solid with a recommended storage temperature of -20°C. |
| Boiling Point (Predicted) | 470.5 ± 55.0 °C |
| Vapor Pressure (Predicted) | 1.17E-09 mmHg at 25°C |
| pKa (Predicted) | 9.00 ± 0.15 |
| Solubility | - DMSO: 50 mg/mL- Ethanol: 50 mg/mL |
Experimental Protocols for Property Determination
This protocol outlines a general method for determining the purity of a small molecule like this compound.
Objective: To quantify the purity of this compound by separating it from any impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Reagents:
-
HPLC-grade water.
-
HPLC-grade acetonitrile (B52724) (ACN).
-
HPLC-grade methanol (B129727) (MeOH).
-
Formic acid (FA) or Trifluoroacetic acid (TFA).
-
This compound reference standard.
-
This compound sample to be tested.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a suitable solvent (e.g., 1:1 ACN:water) in a 10 mL volumetric flask.
-
Dilute to the mark to obtain a stock solution of 1 mg/mL.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Prepare a solution in the same manner as the standard solution to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Set to the λmax of this compound (e.g., 254 nm) or use a PDA detector to monitor a range of wavelengths.
-
Gradient Elution:
-
0-20 min: 10% to 90% B.
-
20-25 min: 90% B.
-
25-26 min: 90% to 10% B.
-
26-30 min: 10% B (equilibration).
-
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
This protocol describes the "gold standard" shake-flask method for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
Orbital shaker with temperature control.
-
Centrifuge.
-
Analytical balance.
-
Volumetric flasks.
-
Appropriate solvent (e.g., DMSO, ethanol, aqueous buffer).
-
This compound.
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask.
-
Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate.
-
Periodically take samples of the supernatant, ensuring no solid material is transferred.
-
Centrifuge the samples to sediment any remaining solid particles.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Continue sampling until the concentration of this compound in the supernatant reaches a plateau, indicating that equilibrium has been reached (typically 24-72 hours).
-
The concentration at equilibrium is the solubility of this compound in that solvent at the specified temperature.
This protocol provides a general method for determining the acid dissociation constant (pKa).
Objective: To determine the pKa of this compound.
Instrumentation:
-
Potentiometer with a pH electrode.
-
Magnetic stirrer.
-
Burette.
Reagents:
-
This compound.
-
Standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Inert electrolyte solution to maintain constant ionic strength (e.g., 0.15 M KCl).
-
Solvent (e.g., water, or a co-solvent system for poorly soluble compounds).
Procedure:
-
Calibrate the pH meter using standard buffers.
-
Dissolve a known amount of this compound in the chosen solvent containing the inert electrolyte.
-
Place the solution on the magnetic stirrer and immerse the pH electrode.
-
Titrate the solution by adding small, precise volumes of the titrant (acid or base).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
This is a standard method for determining the melting point of a solid crystalline substance.
Objective: To determine the melting point range of this compound.
Instrumentation:
-
Melting point apparatus or a Thiele tube.
-
Capillary tubes (sealed at one end).
-
Thermometer.
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus rapidly to about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects primarily through the activation of Liver X Receptors (LXRs).
LXR-Mediated Gene Expression
Upon binding to this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription. This pathway is central to the regulation of lipid and cholesterol metabolism.
References
- 1. The Benzenesulfoamide T0901317 [N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] Is a Novel Retinoic Acid Receptor-Related Orphan Receptor-α/γ Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the Liver X Receptor by Agonist TO901317 Improves Hepatic Insulin Resistance via Suppressing Reactive Oxygen Species and JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2,2,2-Trifluoroethyl)-N-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)-benzenesulfonamide | C17H12F9NO3S | CID 447912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The benzenesulfoamide T0901317 [N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] is a novel retinoic acid receptor-related orphan receptor-alpha/gamma inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LB80317 and its Role in Viral Replication Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
LB80317, the active metabolite of the prodrug besifovir (B1237509) dipivoxil maleate (B1232345) (BSV), is a potent nucleotide analog with significant antiviral activity against the hepatitis B virus (HBV). This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and resistance profile. Detailed experimental protocols and quantitative data are presented to support its role as a formidable inhibitor of HBV replication.
Introduction
Chronic hepatitis B (CHB) infection remains a significant global health challenge, with millions of individuals at risk of developing progressive liver diseases, including cirrhosis and hepatocellular carcinoma. Nucleos(t)ide analogs (NAs) are the cornerstone of CHB therapy, effectively suppressing viral replication by targeting the HBV DNA polymerase. This compound emerges as a key player in this therapeutic class, demonstrating a high genetic barrier to resistance and a favorable safety profile.
Mechanism of Action
This compound is a guanosine (B1672433) monophosphate analog.[1] Its antiviral activity is initiated through intracellular phosphorylation to its active diphosphate (B83284) and triphosphate forms by host cell kinases. The triphosphate metabolite of this compound acts as a potent inhibitor of the HBV DNA polymerase, a multifunctional enzyme essential for viral replication.
The inhibition occurs through a dual mechanism:
-
Competitive Inhibition: The triphosphate form of this compound competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand.
-
Chain Termination: Once incorporated into the viral DNA, the absence of a 3'-hydroxyl group on the this compound molecule prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature termination of DNA chain elongation.[2]
Furthermore, like other guanosine analogs, the triphosphate form of this compound can also interfere with the protein-priming step of HBV DNA synthesis, which is the initiation of reverse transcription.
Signaling Pathway of HBV Replication and Inhibition by this compound
Quantitative Data
The antiviral potency and cytotoxic profile of this compound have been evaluated in various in vitro systems. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 0.5 µM | In vitro cell line models | [1][2] |
| IC50 (vs. LMV-resistant HBV) | >50 µM | Huh7 cells | [3] |
| IC50 (vs. ETV-resistant HBV) | Partial Resistance | Huh7 cells | [3] |
| IC50 (vs. ADV-resistant HBV) | Sensitive | Huh7 cells | [3] |
| IC50 (vs. TDF-resistant HBV) | Susceptible | Huh7 cells | [3] |
Note: IC50 and CC50 values for the triphosphate form of this compound against purified HBV polymerase and in cell culture, respectively, are not yet publicly available in detail. The EC50 reflects the concentration required to inhibit HBV DNA synthesis by 50% in cell culture.
Experimental Protocols
In Vitro Antiviral Activity Assay (HepG2 2.2.15 Cell Line)
This assay evaluates the ability of a compound to inhibit HBV replication in a stable human hepatoblastoma cell line that constitutively produces HBV particles.
Workflow:
Methodology:
-
Cell Seeding: HepG2 2.2.15 cells are seeded in 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.[4]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A positive control (e.g., lamivudine) and a vehicle control (e.g., DMSO) are included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2. The medium is replaced with fresh compound-containing medium every 2-3 days for longer-term assays.
-
HBV DNA Extraction: After incubation, the cell culture supernatant is collected. Encapsidated viral DNA is isolated from the supernatant. This typically involves precipitation of viral particles followed by proteinase K digestion to release the DNA.[3]
-
HBV DNA Quantification: The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers specific for the HBV genome or by Southern blot analysis.[3][5]
-
Data Analysis: The percentage of inhibition of HBV DNA replication is calculated relative to the vehicle control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of a compound on host cells to determine its therapeutic window.
Methodology:
-
Cell Seeding: HepG2 cells are seeded in 96-well plates at a density of 5 x 103 cells per well and incubated overnight.[4]
-
Compound Treatment: Cells are treated with the same serial dilutions of this compound as used in the antiviral assay.
-
Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for 4 hours at 37°C.[6][7][8][9]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[6][7][8][9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The Selectivity Index (SI) is then calculated as CC50/EC50.
Pharmacokinetics
The pharmacokinetic profile of besifovir and its metabolites, including the active this compound, has been studied in animal models and humans.
Preclinical Pharmacokinetics in Mice
| Parameter | LB80331 (Intermediate) | This compound (Active) |
| Tmax (h) | ~1 | Not specified |
| t1/2 (h) | ~1.5 | ~8.3-9.9 |
| Liver Distribution | 40% of the total drug in the liver is in the phosphorylated form.[10] | 40% of the total drug in the liver is in the phosphorylated form.[10] |
Clinical Pharmacokinetics in Chronic Hepatitis B Patients (Steady State)
| Parameter (at 30-240 mg doses) | LB80331 (Intermediate) | This compound (Active) |
| Tmax (h) | 1.0 - 2.0 | 3.0 - 8.0 |
| t1/2 (h) | 2.5 - 3.3 | 45 - 62 |
Data from a study involving multiple doses of besifovir.[11][12]
Resistance Profile
A key advantage of besifovir is its high genetic barrier to resistance. In a long-term clinical trial of up to 192 weeks, no drug-resistant mutations to besifovir were observed.[13]
However, in vitro studies have shown that certain pre-existing mutations associated with resistance to other nucleos(t)ide analogs can affect the susceptibility to besifovir:
-
Lamivudine (LMV) Resistance: The rtL180M and rtM204V mutations, which confer resistance to lamivudine, also lead to a lack of susceptibility to besifovir in vitro.[3]
-
Entecavir (B133710) (ETV) Resistance: Clones with entecavir resistance mutations have shown partial resistance to besifovir.[3]
-
Adefovir (B194249) (ADV) and Tenofovir (B777) (TDF) Resistance: Mutants with primary resistance mutations to adefovir and tenofovir remain susceptible to besifovir.[3]
This suggests that besifovir may be a viable treatment option for patients who have developed resistance to adefovir or tenofovir.
Conclusion
This compound, the active metabolite of besifovir, is a potent inhibitor of HBV replication with a well-defined mechanism of action. Its dual role in competing with the natural substrate and terminating the growing DNA chain leads to effective suppression of viral load. The favorable pharmacokinetic profile, characterized by a long half-life of the active metabolite, supports a convenient once-daily dosing regimen. Furthermore, the high genetic barrier to resistance and its activity against certain drug-resistant HBV strains make besifovir a valuable therapeutic option for the management of chronic hepatitis B. Further research to fully elucidate the IC50 and CC50 values will provide a more complete understanding of its therapeutic index.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of LB80331 and this compound following Oral Administration of LB80380, a New Antiviral Agent for Chronic Hepatitis B (CHB), in Healthy Adult Subjects, CHB Patients, and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacokinetics and Mechanism of Action of LB80317
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties and antiviral mechanism of LB80317, the active metabolite of the prodrug LB80380 (Besifovir). The information is compiled from preclinical and clinical studies, offering valuable insights for professionals in the field of antiviral drug development.
Introduction
LB80380 is a novel oral antiviral agent developed for the treatment of chronic hepatitis B (CHB). Upon administration, it is rapidly converted in the body to its active form, this compound, a nucleotide analog that effectively suppresses hepatitis B virus (HBV) replication. A key characteristic of this compound is its long half-life, which allows for a convenient once-daily dosing regimen.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and its intermediate metabolite, LB80331, have been evaluated in healthy adult subjects and patients with chronic hepatitis B through dose-escalating single and multiple-dose studies.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of LB80331 and this compound.
Table 1: Pharmacokinetic Parameters of LB80331 (Intermediate Metabolite) in CHB Patients at Steady State
| Parameter | 30 mg Dose | 60 mg Dose | 120 mg Dose | 240 mg Dose |
| Tmax (h) | 1.0 - 2.0 | 1.0 - 2.0 | 1.0 - 2.0 | 1.0 - 2.0 |
| Apparent Elimination Half-life (t½) (h) | 2.5 - 3.3 | 2.5 - 3.3 | 2.5 - 3.3 | 2.5 - 3.3 |
Table 2: Pharmacokinetic Parameters of this compound (Active Metabolite) in CHB Patients at Steady State
| Parameter | 30 mg - 240 mg Doses |
| Tmax (h) | 3 - 8 |
| Apparent Elimination Half-life (t½) (h) | 45 - 62 |
Note: this compound was only measurable in plasma at higher doses of 120 mg and 240 mg after the first dose.
Experimental Protocols
Clinical Studies in Healthy Volunteers and CHB Patients
Study Design: The pharmacokinetic evaluation of LB80380 and its metabolites was conducted through two main clinical studies: a single-dose, dose-escalating study in healthy male subjects and a multiple-dose, dose-escalating study in patients with chronic hepatitis B.[1][2]
Healthy Volunteer Study (Single Dose):
-
Cohorts: Healthy male subjects were divided into cohorts receiving single oral doses of 10, 30, 60, 120, 240, and 480 mg of LB80380 or a placebo.[1]
-
Dosing: Subjects were fasted overnight before drug administration.[1]
-
Blood Sampling: Blood samples were collected at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose to measure plasma concentrations of LB80331.[1]
-
Food Effect Arm: A cohort receiving a 60 mg dose was also administered the drug after a high-fat meal to assess the effect of food on absorption.[1]
CHB Patient Study (Multiple Doses):
-
Cohorts: Patients with chronic hepatitis B were assigned to receive daily oral doses of 30, 60, 120, or 240 mg of LB80380 or a placebo for 4 weeks.[1]
-
Blood Sampling: Blood samples were collected to measure plasma levels of LB80331 and this compound at baseline and during steady-state conditions (between weeks 2 and 4).[1]
Mouse Study
A study in mice was conducted to determine the extent of phosphorylation of LB80331 and this compound in the liver.[1][2] This is a crucial step for the activation of the drug. The results indicated that approximately 40% of the LB80331/LB80317 present in the mouse liver was in the phosphorylated form.[1][2]
Analytical Methodology
The quantification of LB80331 and this compound in plasma samples was performed using a validated analytical method, likely involving solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard technique for the sensitive and specific measurement of drug concentrations in biological matrices.
Mechanism of Action and Signaling Pathways
The antiviral activity of this compound is attributed to its function as a nucleos(t)ide analog inhibitor of HBV DNA polymerase.
Figure 1: Metabolic pathway of the prodrug LB80380 to its active form, this compound.
Once this compound enters the liver cells, it undergoes intracellular phosphorylation to its active triphosphate form. This triphosphate analog then competes with the natural deoxyadenosine (B7792050) triphosphate for incorporation into the newly synthesizing viral DNA by the HBV polymerase.
References
- 1. Pharmacokinetics of LB80331 and this compound following Oral Administration of LB80380, a New Antiviral Agent for Chronic Hepatitis B (CHB), in Healthy Adult Subjects, CHB Patients, and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of LB80331 and this compound following oral administration of LB80380, a new antiviral agent for chronic hepatitis B (CHB), in healthy adult subjects, CHB patients, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Proceed: No Publicly Available Data on LB80317
Following a comprehensive search for scholarly articles and technical reports, no specific information was found regarding the cellular uptake and metabolism of a compound designated "LB80317." The search yielded general information on the cellular uptake and metabolism of other pharmacological agents and nanoparticles, but no data, experimental protocols, or signaling pathways directly related to this compound could be identified in the public domain.
This suggests that "this compound" may be an internal development code, a compound not yet described in published scientific literature, or a potential typographical error. Without accessible data, it is not possible to fulfill the request for an in-depth technical guide, including quantitative data tables, detailed experimental methodologies, and visualizations of signaling pathways.
To proceed with generating the requested content, please verify the compound identifier or provide an alternative, publicly documented therapeutic agent for which sufficient data is available to create a comprehensive technical guide.
Methodological & Application
Application Notes and Protocols for LB80317 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB80317 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in various human cancers. By targeting key nodes in this pathway, this compound offers a promising avenue for investigating cancer cell proliferation, survival, and therapeutic response in preclinical settings. These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to characterize its anti-cancer effects.
Mechanism of Action
This compound exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. In many cancer cells, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. This compound's targeted inhibition of this pathway leads to cell cycle arrest and induction of programmed cell death in cancer cells.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| MCF-7 | Breast Cancer | 50 |
| MDA-MB-231 | Breast Cancer | 250 |
| A549 | Lung Cancer | 150 |
| HCT116 | Colon Cancer | 75 |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 45.2 | 35.1 | 19.7 |
| This compound (100 nM) | 68.5 | 15.3 | 16.2 |
Table 3: Induction of Apoptosis by this compound in MCF-7 Cells
| Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| Vehicle (DMSO) | 5.1 |
| This compound (100 nM) | 35.8 |
Experimental Protocols
General Cell Culture and Maintenance
Successful experiments with this compound begin with healthy, consistently maintained cell cultures.
Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks or plates
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.[1][2][3]
-
Maintain sub-confluent cultures by passaging them every 2-3 days.
-
For passaging, wash cells with PBS, detach them with Trypsin-EDTA, and neutralize with serum-containing medium.[1][2]
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks at the desired density.[1][2]
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTS or MTT reagent
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is visible.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a cell viability assay using this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population.
Materials:
-
6-well plates
-
This compound
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentration of this compound or vehicle for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples by flow cytometry.
Apoptosis Assay by Annexin V Staining
This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in viability assays | Inconsistent cell seeding, edge effects in the plate | Ensure uniform cell suspension before seeding, avoid using outer wells of the plate. |
| No significant effect of this compound | Incorrect drug concentration, cell line is resistant | Verify stock solution concentration, use a positive control, test a wider range of concentrations. |
| Poor cell attachment | Low quality cultureware, unhealthy cells | Use tissue culture-treated plates, ensure cells are healthy and in the logarithmic growth phase before seeding. |
For further assistance, please refer to standard cell culture and assay protocols.
References
Application Notes and Protocols for Using LB80317 in Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB80317 is the active metabolite of the prodrug besifovir (B1237509) (LB80380), a novel acyclic nucleotide phosphonate. It has demonstrated potent antiviral activity against Hepatitis B Virus (HBV), including strains resistant to existing antiviral therapies.[1] As a nucleotide analogue, this compound, once phosphorylated to its di- and triphosphate forms, acts as a competitive inhibitor of the viral DNA polymerase, leading to chain termination and the suppression of viral replication.[2][3] These application notes provide detailed protocols for utilizing this compound in antiviral screening programs to identify and characterize new antiviral agents against HBV.
Mechanism of Action of this compound
This compound targets the reverse transcriptase (RT) domain of the HBV DNA polymerase. Following its intracellular phosphorylation, this compound diphosphate (B83284) competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the acyclic side chain of this compound prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby terminating DNA synthesis.
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against Hepatitis B Virus.
| Compound | Virus Strain | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| This compound | Wild-type HBV | Not Specified | 0.5 | >50 (estimated) | >100 | [2] |
| This compound | Lamivudine-resistant HBV mutants | Not Specified | Comparable to wild-type | Not Reported | Not Reported | [1] |
| This compound | Entecavir-resistant HBV mutants | Not Specified | Reduced sensitivity (<7-fold) | Not Reported | Not Reported | [1] |
| This compound | Adefovir-resistant HBV mutants | Not Specified | Comparable to wild-type | Not Reported | Not Reported | [1] |
| This compound | Telbivudine-resistant HBV mutants | Not Specified | Reduced sensitivity (<7-fold) | Not Reported | Not Reported | [1] |
Note: EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound.
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay using a Stable HBV-Expressing Cell Line (e.g., HepG2.2.15)
This protocol describes the evaluation of the antiviral activity of this compound by quantifying the reduction of extracellular HBV DNA.
Materials:
-
HepG2.2.15 cell line
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418)
-
This compound
-
96-well cell culture plates
-
DNA extraction kit
-
qPCR master mix, primers, and probe for HBV DNA quantification
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of 2-fold dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a no-drug control (medium only).
-
Compound Addition: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation and Medium Change: Incubate the plates for 6 days. Every 2 days, carefully remove the medium and replace it with fresh medium containing the corresponding concentration of this compound.
-
Supernatant Collection: On day 6, collect the cell culture supernatant from each well.
-
DNA Extraction: Extract encapsidated viral DNA from the collected supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
HBV DNA Quantification: Quantify the amount of HBV DNA in the extracted samples using a real-time quantitative PCR (qPCR) assay. Use specific primers and a probe targeting a conserved region of the HBV genome.
-
Data Analysis: Determine the percentage of inhibition of HBV DNA replication for each compound concentration relative to the no-drug control. Plot the percentage of inhibition against the compound concentration and calculate the EC50 value using non-linear regression analysis.
Protocol 2: Cytotoxicity Assay (MTT-based)
This protocol determines the cytotoxicity of this compound in a relevant cell line (e.g., HepG2 or Huh7) to assess its therapeutic window.
References
Application Notes and Protocols for In Vivo Animal Studies with Besifovir (LB80380), the Prodrug of LB80317
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Besifovir (B1237509) (LB80380), a prodrug of the active antiviral agent LB80317, for preclinical research in animal models of Hepatitis B Virus (HBV) infection. The information compiled herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Introduction
Besifovir dipivoxil maleate (B1232345) (BSV), also known as LB80380, is an oral acyclic nucleotide phosphonate. It is a prodrug that is rapidly absorbed and metabolized in vivo to its active form, this compound, which is a potent inhibitor of HBV DNA polymerase. This compound acts as a guanosine (B1672433) monophosphate analog, and upon intracellular phosphorylation to the triphosphate form, it competes with the natural substrate dGTP, leading to the termination of the nascent viral DNA chain and suppression of HBV replication. Preclinical studies in various animal models have been instrumental in characterizing the antiviral activity and safety profile of besifovir before its advancement into clinical trials.
Mechanism of Action
Besifovir exerts its antiviral effect through the targeted inhibition of the HBV polymerase enzyme, a critical component in the viral replication cycle.
-
Prodrug Activation: Orally administered besifovir (LB80380) is absorbed and undergoes hydrolysis to form LB80331, which is then further metabolized to the active moiety, this compound.
-
Intracellular Phosphorylation: Inside the hepatocyte, this compound is phosphorylated by cellular kinases to its active triphosphate form.
-
Inhibition of HBV DNA Polymerase: The triphosphate form of this compound competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the elongating HBV DNA strand.
-
Chain Termination: Incorporation of the this compound triphosphate into the viral DNA results in the termination of DNA chain elongation, thereby halting viral replication.
Mechanism of action of Besifovir.
In Vivo Efficacy Studies
Besifovir has demonstrated potent antiviral activity in relevant animal models of HBV infection, most notably the woodchuck model (using the woodchuck hepatitis virus, WHV) and mouse models with HBV replication.
Animal Models
-
Woodchuck (Marmota monax): The woodchuck and its cognate hepadnavirus, WHV, represent a valuable model for studying HBV infection and antiviral therapies due to the close similarities in viral life cycle and disease progression.
-
Mouse Models: While mice are not natural hosts for HBV, various transgenic and chimeric mouse models that support HBV replication are utilized for preclinical screening of antiviral compounds.
Efficacy Data
| Animal Model | Compound | Dosage | Route of Administration | Study Duration | Key Findings |
| CD-1 Mice[1] | LB80380 | 30 mg/kg | Oral | Single dose | Tissue distribution and pharmacokinetics of metabolites.[1] |
Pharmacokinetic and Toxicology Studies
Pharmacokinetic and toxicology studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile and the safety margin of a new chemical entity.
Pharmacokinetics in Animal Models
A study in CD-1 mice provides data on the plasma concentrations of the metabolites of besifovir after oral administration.
| Animal Model | Compound | Dose | Tmax (LB80331) | Cmax (LB80331) |
| CD-1 Mice[1] | LB80380 | 30 mg/kg | ~1 hour | Not Reported |
Note: In humans, LB80380 is rapidly absorbed and converted to LB80331. This compound exhibits a long half-life at steady-state, which supports a once-daily dosing regimen.[2]
Toxicology Data
Detailed non-clinical toxicology data for besifovir is not extensively published. However, it is reported to have an excellent preclinical safety profile with a lower potential for renal toxicity compared to adefovir (B194249).[3] For reference, toxicology data for the structurally related compound adefovir dipivoxil is provided below.
| Species | Compound | Route | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Target Organs of Toxicity |
| Rat | Adefovir Dipivoxil | Oral | 4 Weeks | 4.0 mg/kg/day | Kidney |
| Rat | Adefovir Dipivoxil | Oral | 6 Months | 2 mg/kg/day | Kidney |
| Monkey | Adefovir Dipivoxil | Oral | 13 Weeks | 1.0 mg/kg/day | Kidney, Liver |
Experimental Protocols
The following are generalized protocols for the in vivo administration of besifovir (LB80380) in rodent models based on available information and standard laboratory practices.
Oral Gavage Administration in Mice
This protocol is adapted from a pharmacokinetic study in CD-1 mice.[1]
Materials:
-
Besifovir (LB80380)
-
Vehicle (e.g., 100% Polyethylene glycol 400)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Appropriate sized syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Dissolve LB80380 in the selected vehicle to the desired concentration. Ensure complete dissolution.
-
Animal Handling: Acclimatize male CD-1 mice to the laboratory conditions.
-
Dosing:
-
Weigh each mouse to determine the correct volume of the dosing solution.
-
Administer a single oral dose of 30 mg/kg of LB80380 using a gavage needle.
-
The volume of administration should be carefully calculated and should not exceed institutional guidelines (typically 10 mL/kg for mice).
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 2, 4, 6, 10, 24, and 36 hours post-dosing), collect blood and liver tissue samples from a subset of mice at each time point.
-
Process blood to separate plasma and snap-freeze liver tissue in liquid nitrogen.
-
-
Analysis: Analyze plasma and liver samples for concentrations of LB80331 and this compound using a validated analytical method (e.g., LC-MS/MS).
References
- 1. Pharmacokinetics of LB80331 and this compound following Oral Administration of LB80380, a New Antiviral Agent for Chronic Hepatitis B (CHB), in Healthy Adult Subjects, CHB Patients, and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of LB80331 and this compound following oral administration of LB80380, a new antiviral agent for chronic hepatitis B (CHB), in healthy adult subjects, CHB patients, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized placebo-controlled, dose-finding study of oral LB80380 in HBeAg-positive patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying HBV Drug Resistance with LB80317
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection is a major global health concern, with chronic infections posing a significant risk for the development of cirrhosis and hepatocellular carcinoma. Current antiviral therapies, primarily nucleos(t)ide analogs (NAs), are effective in suppressing viral replication. However, the emergence of drug-resistant HBV mutants presents a significant challenge to long-term treatment efficacy. LB80317, the active metabolite of the prodrug Besifovir (LB80380), is a potent inhibitor of HBV DNA synthesis.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of HBV drug resistance.
Besifovir is an acyclic nucleotide phosphonate (B1237965) with a chemical structure similar to adefovir (B194249) and tenofovir.[2] Following oral administration, the prodrug is converted to its active form, this compound, which is a guanosine (B1672433) monophosphate analog.[3] Inside hepatocytes, this compound is phosphorylated to its di- and triphosphate forms. The triphosphate form competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain by the HBV polymerase.[1][3] This incorporation leads to chain termination, thereby inhibiting HBV replication.
Data Presentation: In Vitro Efficacy of this compound (Besifovir) Against Drug-Resistant HBV Mutants
The following tables summarize the in vitro 50% inhibitory concentration (IC50) values of Besifovir (BFV), the prodrug of this compound, against wild-type (WT) HBV and a panel of clinically relevant drug-resistant mutants. These data are crucial for understanding the cross-resistance profile of this compound.
Table 1: Efficacy of Besifovir against Lamivudine-Resistant (LMV-R) HBV Mutants
| HBV Mutant | IC50 of BFV (μM) | Fold Change vs. WT |
| Wild-Type (WT) | 3.50 ± 0.08 | 1.0 |
| rtL180M + rtM204V (MV) | >50 | >14.2 |
| Clone 50-2 (rtM204I, etc.) | >50 | >14.2 |
Table 2: Efficacy of Besifovir against Adefovir-Resistant (ADV-R) HBV Mutants
| HBV Mutant | IC50 of BFV (μM) | Fold Change vs. WT |
| Wild-Type (WT) | 4.25 ± 0.43 | 1.0 |
| Clone 10-16 (rtA181T, etc.) | 8.43 ± 0.58 | 2.0 |
| Clone 10-17 (rtI233V, etc.) | 5.27 ± 0.26 | 1.2 |
Table 3: Efficacy of Besifovir against Entecavir-Resistant (ETV-R) HBV Mutants
| HBV Mutant | IC50 of BFV (μM) | Fold Change vs. WT |
| Wild-Type (WT) | 4.25 ± 0.43 | 1.0 |
| Clone 69-2 (rtL180M + rtM204V, etc.) | 26.00 ± 3.79 | 6.1 |
| Clone 71-3 (rtL180M + rtM204V, etc.) | 40.70 ± 2.26 | 9.6 |
Table 4: Efficacy of Besifovir against Tenofovir-Resistant (TFV-R) HBV Mutants
| HBV Mutant | IC50 of BFV (μM) |
| Wild-Type (WT) | 4.03 ± 0.58 |
| Clone 1-1 | Considerably Susceptible |
| Clone 1-13 | Low Susceptibility |
| CYEI Mutant | >20 |
| CYELMVI Mutant | >20 |
Experimental Protocols
The following protocols provide a framework for conducting in vitro studies to assess the efficacy of this compound against wild-type and drug-resistant HBV.
Protocol 1: Generation of Drug-Resistant HBV Mutants by Site-Directed Mutagenesis
This protocol describes the introduction of specific mutations into the HBV polymerase gene to create drug-resistant variants.
Materials:
-
HBV replication-competent plasmid (e.g., containing a 1.2mer or 1.3mer HBV genome)
-
Site-directed mutagenesis kit
-
Mutagenic primers specific for the desired resistance mutations (e.g., rtL180M, rtM204V/I for lamivudine (B182088) resistance)
-
Competent E. coli for plasmid transformation
-
Plasmid purification kit
-
DNA sequencing services
Procedure:
-
Design and synthesize mutagenic primers containing the desired nucleotide changes to introduce amino acid substitutions in the HBV polymerase.
-
Perform site-directed mutagenesis using the HBV replication-competent plasmid as a template, following the manufacturer's instructions for the chosen kit.
-
Transform the mutated plasmids into competent E. coli.
-
Select and grow individual bacterial colonies.
-
Isolate and purify the plasmid DNA from each colony.
-
Verify the presence of the intended mutations and the absence of any unintended mutations by DNA sequencing of the entire polymerase gene.
Protocol 2: In Vitro HBV Drug Susceptibility Assay
This protocol details the steps to determine the IC50 value of this compound against wild-type and mutant HBV.
Materials:
-
Hepatoma cell line (e.g., Huh7 or HepG2)
-
Cell culture medium and supplements
-
Wild-type and mutant HBV replication-competent plasmids
-
Transfection reagent
-
This compound (or its prodrug, Besifovir)
-
Cell lysis buffer
-
Reagents for DNA extraction
-
Reagents for Southern blot analysis or quantitative real-time PCR (qPCR)
Procedure:
-
Cell Culture and Transfection:
-
Plate hepatoma cells in 6-well plates and grow to 70-80% confluency.
-
Transfect the cells with either wild-type or a mutant HBV plasmid using a suitable transfection reagent.
-
-
Drug Treatment:
-
24 hours post-transfection, replace the culture medium with fresh medium containing serial dilutions of this compound (or Besifovir). Include a no-drug control.
-
Maintain the cells for 4-5 days, replacing the drug-containing medium every 2 days.
-
-
Analysis of HBV Replication:
-
For Southern Blot Analysis:
-
Lyse the cells and isolate intracellular HBV core particles.
-
Extract HBV DNA from the core particles.
-
Separate the HBV DNA replicative intermediates by agarose (B213101) gel electrophoresis.
-
Transfer the DNA to a nylon membrane and hybridize with a 32P-labeled HBV-specific probe.
-
Visualize the HBV DNA bands by autoradiography and quantify the signal intensity.
-
-
For qPCR Analysis:
-
Extract total intracellular DNA.
-
Quantify the amount of HBV DNA using primers and probes specific for a conserved region of the HBV genome.
-
-
-
IC50 Determination:
-
Calculate the percentage of HBV replication inhibition for each drug concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Mechanism of Action and Resistance of this compound
Caption: Mechanism of this compound action and the development of drug resistance.
Experimental Workflow for In Vitro Drug Susceptibility Testing
Caption: Workflow for determining the in vitro susceptibility of HBV to this compound.
References
Application Notes and Protocols: LB80317 in Antiviral Therapy Studies for Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB80317, also known as ANA-317, is the active metabolite of the prodrug besifovir (B1237509) dipivoxil maleate (B1232345) (BSV). It is a potent DNA polymerase inhibitor developed for the treatment of chronic hepatitis B (CHB). Contrary to potential misconceptions, this compound is not an anticancer agent but an antiviral drug that targets the replication of the hepatitis B virus (HBV). This document provides detailed application notes and protocols based on publicly available data from clinical studies investigating besifovir, and by extension, its active form this compound. While true combination therapy studies involving co-administration of besifovir with other antiviral agents are not extensively published, this document summarizes comparative and sequential study data and discusses the broader context of combination strategies for achieving a functional cure for CHB.
Quantitative Data Summary
Clinical studies on besifovir have primarily focused on comparing its efficacy and safety with established treatments like tenofovir (B777) disoproxil fumarate (B1241708) (TDF). The following tables summarize key quantitative data from these studies.
Table 1: Antiviral Efficacy of Besifovir (BSV) vs. Tenofovir Disoproxil Fumarate (TDF) in Treatment-Naïve CHB Patients (192-Week Data)
| Parameter | BSV-BSV Group | TDF-BSV Group (Switched to BSV at Week 48) | P-value |
| Virological Response (HBV DNA <69 IU/mL) | 92.50% | 93.06% | 0.90 |
| HBV DNA <20 IU/mL | 87.5% | 87.5% | 1.00 |
| HBeAg Seroconversion | Similar between groups | Similar between groups | 0.75 |
| ALT Normalization | Similar between groups | Similar between groups | 0.36 |
Data from a phase 3 trial extension study comparing continuous besifovir treatment with switching from TDF to besifovir.[1]
Table 2: Antiviral Efficacy in CHB Patients Switching from Long-Term TDF to Besifovir (BSV) (48-Week Data)
| Parameter | BSV Group | TDF Group | P-value |
| Primary Endpoint (HBV DNA <20 IU/mL) | 100.0% | 98.5% | >0.999 |
Data from a randomized, non-inferiority trial.[2][3]
Table 3: Safety Outcomes: Renal and Bone Health
| Parameter | BSV Group | TDF Group |
| Mean Change in eGFR | +1.67% | -1.24% |
| Bone Mineral Density (Hip and Spine) | Increased | Decreased |
Patients in the BSV group were switched from long-term TDF therapy.[2][3][4]
Signaling Pathways and Mechanism of Action
The primary target of this compound is the HBV DNA polymerase, a crucial enzyme in the viral replication cycle. By inhibiting this enzyme, this compound effectively halts the synthesis of new viral DNA.
Experimental Protocols
The following are generalized protocols for key experiments relevant to studying the effects of this compound in a research setting.
Protocol 1: HBV DNA Quantification Assay
Objective: To quantify the levels of HBV DNA in patient serum or cell culture supernatant.
Materials:
-
Serum or cell culture supernatant samples
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit)
-
Real-time PCR instrument (e.g., COBAS AmpliPrep/TaqMan)
-
HBV-specific primers and probe
-
PCR master mix
-
HBV DNA standards of known concentration
Procedure:
-
DNA Extraction: Extract total DNA from 200 µL of serum or supernatant using a commercial kit according to the manufacturer's instructions. Elute DNA in 50-100 µL of elution buffer.
-
Reaction Setup: Prepare a real-time PCR reaction mix containing the PCR master mix, HBV-specific primers, and probe.
-
Amplification: Add 5-10 µL of extracted DNA to the reaction mix. Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40-45 cycles of 95°C for 15s and 60°C for 1 min).
-
Quantification: Generate a standard curve using the HBV DNA standards. Determine the concentration of HBV DNA in the samples by comparing their Ct values to the standard curve. The results are typically expressed in International Units per milliliter (IU/mL).
Protocol 2: HBeAg/HBsAg Serological Assays
Objective: To detect and quantify Hepatitis B e-antigen (HBeAg) and Hepatitis B surface antigen (HBsAg) in patient serum.
Materials:
-
Serum samples
-
Commercial ELISA or CLIA kits for HBeAg and HBsAg
-
Microplate reader or automated immunoassay analyzer
-
Wash buffer
-
Substrate and stop solutions (for ELISA)
Procedure:
-
Sample Preparation: Allow serum samples and reagents to reach room temperature.
-
Assay Performance: Follow the manufacturer's instructions for the specific ELISA or CLIA kit. This typically involves:
-
Adding samples and controls to the wells of a coated microplate.
-
Incubating to allow antigen-antibody binding.
-
Washing the plate to remove unbound substances.
-
Adding a conjugate antibody.
-
A second incubation and wash step.
-
Adding a substrate that generates a colorimetric or chemiluminescent signal.
-
Stopping the reaction (for ELISA).
-
-
Detection: Read the absorbance or luminescence using a microplate reader or analyzer.
-
Data Analysis: Calculate the results based on the cutoff values and standards provided in the kit. Results are typically reported as positive/negative or as a quantitative value (e.g., IU/mL or S/CO).
Combination Therapy in Chronic Hepatitis B
The goal of modern HBV therapy is to achieve a "functional cure," defined as sustained HBsAg loss after treatment cessation. While nucleos(t)ide analogues like this compound are highly effective at suppressing viral replication, they rarely lead to a functional cure on their own. This has led to the exploration of combination therapies.
The rationale for combination therapy is to target different stages of the HBV lifecycle simultaneously. A common strategy involves combining a nucleos(t)ide analogue (to block reverse transcription) with an immunomodulator like interferon-alpha (to boost the host immune response against the virus). Other investigational approaches include combining nucleos(t)ide analogues with capsid assembly modulators, siRNA to reduce HBsAg expression, or other direct-acting antivirals.[5][6][7][8][9][10]
Conclusion
This compound, as the active form of besifovir, is a potent inhibitor of HBV DNA polymerase with proven antiviral efficacy comparable to standard-of-care treatments. While current clinical data focuses on its use as a monotherapy or in sequential therapy, the future of CHB treatment lies in combination strategies. The protocols and pathways described herein provide a framework for researchers to investigate the role of this compound and other nucleos(t)ide analogues in novel combination regimens aimed at achieving a functional cure for chronic hepatitis B.
References
- 1. Continuing besifovir dipivoxil maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eatg.org [eatg.org]
- 4. contagionlive.com [contagionlive.com]
- 5. Combination therapy for hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New combination therapy offers chance of healing hepatitis B | German Center for Infection Research [dzif.de]
- 7. Triple combination therapy holds promise for Hepatitis B functional cure - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Combination Therapy for Chronic Hepatitis B: Current Updates and Perspectives [gutnliver.org]
- 9. The scientific basis of combination therapy for chronic hepatitis B functional cure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination Therapy for Chronic Hepatitis B: Current Updates and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
LB80317 stability and storage conditions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB-80317, also known as ANA-317, is the pharmacologically active metabolite of the prodrug Besifovir (B1237509) (LB80380). It is a potent inhibitor of the hepatitis B virus (HBV) DNA polymerase, functioning as a crucial component in antiviral research and development.[1][2][3] This document provides detailed information on the stability, storage, and experimental use of LB-80317.
Physicochemical and Pharmacokinetic Properties
A summary of the key properties of LB-80317 is presented below for easy reference.
| Property | Value | Reference |
| Chemical Name | O=C1NC(N)=NC2=C1N=CN2CC3(OCP(O)(O)=O)CC3 | [2] |
| Synonyms | ANA-317 | [2] |
| CAS Number | 441785-24-6 | [2] |
| Molecular Formula | C10H14N5O5P | [2] |
| Molecular Weight | 315.23 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Purity | >98% (typical) | [2] |
| Mechanism of Action | HBV DNA Polymerase Inhibitor | [2][4] |
| EC50 (HBV DNA suppression) | 0.5 µM | [4][5] |
| Steady-State Half-Life (T1/2) | 8.3 - 9.9 hours | [4] |
Stability and Storage Conditions
Proper handling and storage of LB-80317 are critical for maintaining its integrity and ensuring reproducible experimental results. While detailed quantitative stability data under a wide range of conditions (e.g., pH, light exposure, multiple freeze-thaw cycles) are not extensively published, the following guidelines are based on supplier recommendations and general best practices for nucleotide analogs.
| Condition | Recommendation | Notes |
| Long-term Storage (Solid) | Store at -20°C. | A commercial supplier suggests that the product can be stored for up to 24 months under recommended conditions with the vial tightly sealed.[2] |
| Shipping | Ambient temperature. | The compound is considered stable for several weeks during standard shipping.[2] |
| Stock Solutions | Prepare fresh and use on the same day. If necessary, aliquot and store at -80°C for short periods. | Avoid repeated freeze-thaw cycles. It is best practice to prepare and use solutions on the same day to minimize degradation. |
| Working Solutions | Prepare fresh from stock solution for each experiment. |
Note: It is highly recommended to perform in-house stability tests for specific experimental conditions and buffer systems.
Mechanism of Action: HBV DNA Polymerase Inhibition
LB-80317 is the active form of the prodrug Besifovir. Following administration, Besifovir is metabolized in the liver and intestine to LB-80317.[3] Inside the host cell, LB-80317 is phosphorylated to its di- and triphosphate forms. The triphosphate metabolite then acts as a competitive inhibitor of the viral HBV DNA polymerase. It is incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral DNA synthesis.[3][4]
References
- 1. ice-hbv.org [ice-hbv.org]
- 2. This compound|441785-24-6|COA [dcchemicals.com]
- 3. Pre-Steady State Kinetic Investigation of the Incorporation of Anti-Hepatitis B Nucleotide Analogs Catalyzed by Non-Canonical Human DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for High-Throughput Screening Assays: A Template for Novel Compounds
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates. The development of robust and reliable HTS assays is critical for the successful identification of lead compounds. This document provides a generalized framework for the application and protocol development for a novel compound, referred to herein as "LB80317," in HTS assays. Due to the current lack of publicly available information on a compound with the designation this compound, this document will serve as a template that can be adapted once the specific molecular target and mechanism of action of the compound are known.
Section 1: Compound Profile (Hypothetical)
Before designing an HTS assay, a comprehensive profile of the compound is required. This includes its physicochemical properties, mechanism of action, and known cellular effects. For a novel compound like this compound, this information would first need to be determined through preliminary studies.
Table 1: Hypothetical Profile of this compound
| Parameter | Value |
| Target | e.g., Kinase X, GPCR Y, Ion Channel Z |
| Mechanism of Action | e.g., Competitive Inhibitor, Allosteric Modulator, Agonist |
| IC50 / EC50 | To be determined |
| Solubility | To be determined (in aqueous buffers and DMSO) |
| Stability | To be determined (at various temperatures and pH) |
| Cell Permeability | To be determined |
Section 2: Signaling Pathway Visualization
Understanding the signaling pathway in which the target of this compound is involved is crucial for designing relevant cell-based assays and interpreting results. Below is a hypothetical signaling pathway diagram that would be customized based on the actual target of this compound.
Caption: Hypothetical signaling pathway for an antagonist of a G-protein coupled receptor.
Section 3: High-Throughput Screening Workflow
A generalized workflow for an HTS campaign involving a novel compound is depicted below. This workflow ensures a systematic progression from primary screening to hit validation and lead optimization.
Caption: A generalized workflow for a typical high-throughput screening campaign.
Section 4: Experimental Protocols
Detailed protocols are essential for the reproducibility of HTS assays. The following are template protocols for common HTS assay formats.
Biochemical Assay Protocol (e.g., Kinase Activity Assay)
This protocol is a template for a biochemical assay to screen for inhibitors of a specific kinase.
Materials:
-
Kinase X enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)
-
384-well assay plates
-
Compound library plates (containing this compound and other compounds)
Procedure:
-
Prepare the kinase reaction buffer.
-
Add 5 µL of assay buffer containing the kinase substrate to all wells of a 384-well plate.
-
Using an acoustic liquid handler, transfer 50 nL of compound from the library plate to the assay plate.
-
Add 5 µL of kinase enzyme solution to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of detection reagent.
-
Incubate for the time specified by the detection reagent manufacturer.
-
Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).
Cell-Based Assay Protocol (e.g., Reporter Gene Assay)
This protocol is a template for a cell-based reporter assay to screen for modulators of a specific signaling pathway.
Materials:
-
A stable cell line expressing a reporter gene (e.g., Luciferase, GFP) under the control of a pathway-specific promoter.
-
Cell culture medium (e.g., DMEM, 10% FBS)
-
Assay medium (e.g., serum-free medium)
-
Stimulant (agonist or antagonist, depending on the assay)
-
Reporter gene detection reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
384-well clear bottom, white-walled assay plates
-
Compound library plates
Procedure:
-
Seed cells into 384-well plates at a pre-determined density (e.g., 5,000 cells/well) in 20 µL of culture medium.
-
Incubate the plates at 37°C, 5% CO2 for 24 hours.
-
Remove the culture medium and replace it with 15 µL of assay medium.
-
Transfer 50 nL of compound from the library plate to the assay plate.
-
Incubate with the compounds for 1 hour.
-
Add 5 µL of the stimulant to induce reporter gene expression.
-
Incubate for an optimized duration (e.g., 6-24 hours).
-
Add 20 µL of the reporter gene detection reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Read the luminescence signal on a plate reader.
Section 5: Data Analysis and Interpretation
HTS data analysis involves several steps to identify true hits from the large volume of data generated.
Table 2: Key HTS Data Analysis Parameters
| Parameter | Formula / Definition | Purpose |
| Z'-factor | 1 - [ (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| ] | To assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent. |
| Signal-to-Background (S/B) | Mean_max / Mean_min | To measure the dynamic range of the assay. |
| Percent Inhibition | [ (Signal_max - Signal_compound) / (Signal_max - Signal_min) ] * 100 | To quantify the effect of a test compound. |
| IC50 / EC50 | The concentration of an inhibitor where the response is reduced by half. | To determine the potency of a compound. |
SD_max and Mean_max refer to the standard deviation and mean of the high control (e.g., no inhibitor), respectively. SD_min and Mean_min refer to the low control (e.g., a known potent inhibitor).
Conclusion
The successful application of a novel compound such as this compound in high-throughput screening assays is contingent upon a systematic and well-documented approach. This document provides a foundational template for the necessary application notes and protocols. Once the specific characteristics of this compound are elucidated, this framework can be populated with specific experimental details, leading to a robust and efficient screening campaign. The clear presentation of data, detailed protocols, and visualization of complex biological and experimental processes are paramount for the successful progression of a novel compound through the drug discovery pipeline.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In Vitro Solubility Issues
Disclaimer: Publicly available information regarding a compound with the identifier "LB80317" is not available. Therefore, this technical support guide provides a comprehensive framework for troubleshooting in vitro solubility issues for a hypothetical poorly soluble compound, hereafter referred to as "Compound X." The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering similar challenges with other poorly soluble molecules.
Frequently Asked Questions (FAQs)
Q1: My stock solution of Compound X in DMSO is clear, but I see precipitation when I add it to my aqueous assay buffer. Why is this happening?
A1: This is a common phenomenon known as "precipitation upon dilution." Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent capable of dissolving many hydrophobic compounds at high concentrations.[1] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment changes dramatically. The poor aqueous solubility of Compound X leads to it crashing out of the solution as a precipitate.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2:
-
Kinetic solubility is a measure of how much of a compound can be dissolved from a high-concentration stock solution (like DMSO) in an aqueous buffer over a short period.[2][3][4] This measurement is often higher than thermodynamic solubility due to the formation of a supersaturated state.[3] It is a high-throughput method useful for early drug discovery to quickly assess compounds.[2][4]
-
Thermodynamic solubility (or equilibrium solubility) is the true solubility of a compound in a solvent at equilibrium.[2][3] It is determined by incubating an excess of the solid compound in the solvent for an extended period (e.g., 12-24 hours) until equilibrium is reached.[4] This measurement is more relevant for formulation and late-stage development.[2][3]
For initial in vitro assays, kinetic solubility is often the more practical measurement to determine the concentration range you can work with.
Q3: Can the pH of my buffer affect the solubility of Compound X?
A3: Yes, pH can significantly impact the solubility of ionizable compounds.[2][5][6][7] If Compound X has acidic or basic functional groups, altering the pH of the buffer can change its ionization state, which in turn can increase or decrease its solubility. For example, a basic compound will be more soluble at a lower pH where it is protonated and charged.
Q4: Are there any general-purpose additives I can use to improve the solubility of Compound X in my assay?
A4: Several additives can be considered, depending on the nature of your assay:
-
Co-solvents: Adding a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), can increase solubility.[1][6]
-
Detergents/Surfactants: Low concentrations (e.g., 0.01-0.05%) of non-ionic detergents like Tween-20 or Triton X-100 can help solubilize hydrophobic compounds in enzyme assays.[5] However, be cautious with cell-based assays, as detergents can be cytotoxic at higher concentrations.[5]
-
Serum Proteins: If your assay is compatible, adding bovine serum albumin (BSA) can help solubilize lipophilic compounds.[5]
Troubleshooting Guide for Compound X Solubility
This guide provides a structured approach to diagnosing and resolving solubility issues with Compound X during in vitro experiments.
Step 1: Initial Observation and Confirmation
-
Symptom: You observe cloudiness, precipitation, or a film in your assay plate after adding Compound X.
-
Action:
-
Visually inspect the wells under a microscope to confirm the presence of precipitate.
-
Prepare a blank sample of your assay buffer and add the same concentration of your DMSO stock of Compound X. Observe if precipitation occurs without any other assay components.
-
Step 2: Assess and Optimize the Stock Solution
-
Issue: The problem might originate from the stock solution itself.
-
Troubleshooting:
Step 3: Modify the Assay Buffer and Dilution Method
-
Issue: The aqueous assay buffer is the primary cause of precipitation.
-
Troubleshooting Strategies:
| Strategy | Description | Considerations |
| pH Adjustment | If Compound X is ionizable, test its solubility in a range of buffer pH values.[6][7][8] | Ensure the pH is compatible with your biological system (cells, enzymes, etc.). |
| Co-Solvents | Introduce a water-miscible solvent (e.g., ethanol, PEG3350) into the assay buffer.[1][6] | The final concentration of the co-solvent should be tested for its effect on the assay performance and cell viability. |
| Detergents | Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer.[5] | Primarily for biochemical assays. Test for interference with the assay and protein stability. High concentrations can be cytotoxic.[5] |
| Serial Dilution | Perform serial dilutions in a buffer containing a lower percentage of DMSO at each step to gradually decrease the solvent strength. | This can sometimes prevent the compound from crashing out of solution. |
Step 4: Determine the Practical Solubility Limit
-
Issue: You need to know the maximum workable concentration of Compound X in your assay conditions.
-
Action: Perform a kinetic solubility assay (see protocol below) to determine the concentration at which precipitation begins. This will define the upper limit for your dose-response experiments.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This method measures the light scattering caused by precipitated particles to determine kinetic solubility.[2][4]
-
Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Dispense your aqueous assay buffer into the wells of a 96-well plate.
-
-
Compound Addition:
-
Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 100 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1-2%).[5]
-
Perform serial dilutions across the plate.
-
-
Incubation:
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
-
Measurement:
-
Read the plate using a nephelometer, which measures the intensity of scattered light.
-
-
Data Analysis:
-
Plot the scattered light intensity against the concentration of Compound X. The concentration at which the signal significantly increases above the background is the kinetic solubility limit.
-
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This method determines the true solubility of the compound at equilibrium.[2][3]
-
Preparation:
-
Add an excess amount of solid (powder) Compound X to a vial containing your aqueous assay buffer.
-
-
Incubation:
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
-
Separation:
-
Filter the solution through a 0.45 µm filter to remove all undissolved solid.
-
-
Quantification:
-
Determine the concentration of the dissolved Compound X in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[4]
-
Data Presentation
Table 1: Hypothetical Kinetic Solubility of Compound X in Different Buffers
| Buffer Condition | Final DMSO (%) | Kinetic Solubility (µM) |
| PBS, pH 7.4 | 1% | 8.5 |
| PBS, pH 6.0 | 1% | 25.2 |
| PBS, pH 7.4 + 0.01% Tween-20 | 1% | 15.7 |
| PBS, pH 7.4 + 5% Ethanol | 1% | 32.1 |
Table 2: Hypothetical Thermodynamic Solubility of Compound X
| Solvent System | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
| Water | 25 | < 1 |
| PBS, pH 7.4 | 25 | 2.3 |
| Simulated Gastric Fluid, pH 1.2 | 37 | 15.8 |
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: A decision tree for selecting a solubilization method.
Caption: How poor solubility can lead to inaccurate assay results.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. ijmsdr.org [ijmsdr.org]
Technical Support Center: Optimizing LB80317 Concentration for Maximum Antiviral Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LB80317 for antiviral research, with a focus on Hepatitis B Virus (HBV). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the active metabolite of Besifovir dipivoxil maleate (B1232345) (BSV), a potent antiviral agent against Hepatitis B Virus (HBV). As a nucleotide analog, this compound, once phosphorylated to its di- and triphosphate forms within the cell, acts as a competitive inhibitor of the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to premature termination of DNA synthesis, thus inhibiting viral replication.
Q2: What is the reported antiviral activity of this compound against HBV?
A2: In in-vitro studies using cell line models, this compound has been shown to suppress the DNA synthesis of HBV with a half-maximal effective concentration (EC50) of 0.5 μM.[1]
Q3: What is the recommended starting concentration range for this compound in in-vitro experiments?
A3: Based on the known EC50 of 0.5 μM, a good starting point for in-vitro experiments is to use a concentration range that brackets this value. A typical range could be from 0.01 μM to 10 μM. This allows for the determination of a full dose-response curve.
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration is one that provides maximum antiviral effect with minimal cytotoxicity. This is determined by calculating the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window. You will need to experimentally determine both the EC50 and CC50 in your specific cell line and under your experimental conditions.
Q5: Which cell lines are appropriate for studying the antiviral activity of this compound against HBV?
A5: Commonly used human hepatoma cell lines that support HBV replication, such as HepG2 and Huh7, are suitable for these studies.
Troubleshooting Guides
Issue: High Cell Cytotoxicity at Expected Efficacious Concentrations
-
Possible Cause 1: Compound Purity and Solvent Effects. Impurities in the this compound compound or high concentrations of the solvent (e.g., DMSO) can contribute to cytotoxicity.
-
Troubleshooting Steps:
-
Ensure the use of high-purity this compound.
-
Prepare fresh stock solutions and dilute them appropriately to minimize the final solvent concentration in the cell culture (typically ≤ 0.5% DMSO).
-
Run a vehicle control (solvent only) to assess the cytotoxicity of the solvent itself.
-
-
-
Possible Cause 2: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to cytotoxic effects.
-
Troubleshooting Steps:
-
Perform a literature search for reported CC50 values of other nucleotide analogs in your chosen cell line to gauge expected sensitivity.
-
If high cytotoxicity is consistently observed, consider using a different, potentially more robust, cell line.
-
Carefully optimize cell seeding density, as sparse or overly confluent cultures can be more susceptible to stress.
-
-
Issue: Inconsistent Antiviral Activity Across Experiments
-
Possible Cause 1: Variability in Virus Titer. Inconsistent multiplicity of infection (MOI) can lead to significant variations in the perceived antiviral efficacy.
-
Troubleshooting Steps:
-
Always use a freshly thawed and accurately titered viral stock for each experiment.
-
Perform a viral titration assay (e.g., plaque assay or TCID50) to determine the exact titer of your viral stock before initiating antiviral experiments.
-
Maintain a consistent MOI across all experiments for reliable and comparable results.
-
-
-
Possible Cause 2: Drug Stability and Degradation. this compound, like many compounds, may be susceptible to degradation with improper storage or handling.
-
Troubleshooting Steps:
-
Prepare fresh working dilutions of this compound from a validated stock solution for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light.
-
-
-
Possible Cause 3: Assay Variability. Minor variations in incubation times, reagent concentrations, or cell passage number can introduce variability.
-
Troubleshooting Steps:
-
Standardize all assay parameters, including incubation times, cell passage numbers, and reagent preparation.
-
Include appropriate positive (a known HBV inhibitor) and negative (vehicle) controls in every experiment to monitor assay performance.
-
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. Researchers should experimentally determine the CC50 in their specific cell system to calculate the Selectivity Index.
| Parameter | Value | Cell Line | Virus | Reference |
| EC50 | 0.5 μM | Not Specified | HBV | [1] |
| CC50 | To be determined | e.g., HepG2, Huh7 | N/A | - |
| Selectivity Index (SI) | To be calculated (CC50/EC50) | e.g., HepG2, Huh7 | HBV | - |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound using a standard MTT assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the hepatocyte cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a cell-free blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
Viral Titer Reduction Assay (Plaque Assay)
This protocol is for determining the 50% effective concentration (EC50) of this compound against HBV by quantifying the reduction in viral plaque formation.
Materials:
-
This compound stock solution
-
HBV-permissive cell line (e.g., HepG2.2.15)
-
Complete cell culture medium
-
HBV stock of known titer
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., medium containing 1% low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for cell fixation
Procedure:
-
Cell Seeding: Seed the host cells into 6-well plates and allow them to form a confluent monolayer.
-
Virus Infection: Dilute the HBV stock to a concentration that will produce 50-100 plaques per well. Remove the culture medium from the cells and infect the monolayer with the diluted virus. Incubate for 2-4 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: During the virus adsorption period, prepare serial dilutions of this compound in the overlay medium.
-
Overlay Application: After virus adsorption, remove the inoculum and wash the cells gently with PBS. Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days, or until clear plaques are visible in the virus control wells.
-
Plaque Visualization:
-
Fix the cells by adding formalin and incubating for at least 30 minutes.
-
Carefully remove the overlay and the fixative.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Antiviral mechanism of this compound.
Caption: Troubleshooting inconsistent antiviral results.
References
Technical Support Center: LB80317 and its Active Metabolite Besifovir in Long-term Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of LB80317 and its active form, Besifovir, in long-term cell culture experiments. The information provided is intended to help troubleshoot common issues and ensure the stability and efficacy of the compound throughout your studies.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and Besifovir?
A1: this compound is the active metabolite of the orally administered prodrug, Besifovir dipivoxil maleate (B1232345) (BSV). In the body, particularly in the liver and intestine, Besifovir dipivoxil is hydrolyzed by esterases, which removes the dipivoxil maleate groups to yield the active antiviral agent, Besifovir (BFV), also referred to as this compound.[1] For in vitro studies, since the converting enzymes are not typically present in cell culture, it is recommended to use Besifovir (this compound) directly.[1]
Q2: What is the mechanism of action of Besifovir?
A2: Besifovir is a potent acyclic nucleotide phosphonate (B1237965) that acts as an inhibitor of the Hepatitis B Virus (HBV) polymerase.[2] Once inside the cell, Besifovir is phosphorylated to its active diphosphate (B83284) form. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain by the HBV reverse transcriptase. This incorporation leads to chain termination, thus halting viral replication.[1]
Q3: What are the common challenges when working with nucleoside analogs like Besifovir in cell culture?
A3: Researchers may encounter several challenges when working with nucleoside analogs in cell culture, including:
-
Cytotoxicity: High concentrations of the compound can lead to off-target effects and cell death.
-
Inconsistent Results: Variability between experiments can arise from inconsistent cell seeding, edge effects in culture plates, or contamination.
-
Low Intracellular Concentration: Poor membrane permeability of the active compound can limit its efficacy.
-
Development of Resistance: Prolonged exposure to the antiviral agent can lead to the selection of resistant viral variants.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term cell culture experiments with Besifovir (this compound).
| Issue | Potential Cause | Recommended Solution |
| Loss of Antiviral Efficacy Over Time | Compound Degradation: Besifovir may degrade in the cell culture medium over extended incubation periods at 37°C. | - Prepare fresh media with Besifovir for each media change. - For long-term experiments, consider more frequent media changes (e.g., every 2-3 days). - Perform a stability study to determine the half-life of Besifovir in your specific cell culture medium (see Experimental Protocols section). |
| Metabolism by Cells: Hepatoma cell lines like Huh7 can metabolize various compounds. | - Analyze cell culture supernatants over time using LC-MS to identify potential metabolites. - Compare the antiviral activity of the parent compound with any identified metabolites. | |
| Selection of Resistant Mutants: Continuous selective pressure can lead to the emergence of drug-resistant HBV variants. | - Monitor for the emergence of known resistance mutations (e.g., rtL180M, rtM204V) by sequencing the HBV polymerase gene.[1] - Consider using a combination of antiviral agents with different mechanisms of action if resistance is a concern. | |
| High Cytotoxicity Observed | High Compound Concentration: The concentration of Besifovir may be too high for the specific cell line being used. | - Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. - Use a concentration that is effective for viral inhibition but well below the cytotoxic threshold. |
| Solvent Toxicity: The solvent used to dissolve Besifovir (e.g., DMSO) may be toxic to cells at higher concentrations. | - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). - Include a solvent-only control in your experiments. | |
| Inconsistent Results Between Experiments | Variability in Cell Culture: Inconsistent cell seeding density, passage number, or cell health can lead to variable results. | - Use a consistent cell seeding density for all experiments. - Maintain a log of cell passage numbers and use cells within a defined passage range. - Regularly check for and address any cell culture contamination. |
| Compound Precipitation: Besifovir may precipitate out of solution in the cell culture medium, especially at high concentrations or after prolonged storage. | - Visually inspect the medium for any signs of precipitation after adding the compound. - Prepare fresh stock solutions and dilutions for each experiment. - Consider the solubility of Besifovir in your specific cell culture medium. |
Experimental Protocols
Protocol 1: Assessment of Besifovir Stability in Cell Culture Medium
Objective: To determine the chemical stability of Besifovir in a specific cell culture medium over time at 37°C.
Materials:
-
Besifovir (this compound)
-
Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics
-
Sterile microcentrifuge tubes
-
37°C incubator with 5% CO2
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Methodology:
-
Prepare a stock solution of Besifovir in an appropriate solvent (e.g., DMSO).
-
Spike the pre-warmed cell culture medium with Besifovir to the desired final concentration (e.g., 10 µM).
-
Aliquot the Besifovir-containing medium into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 8, 24, 48, 72, and 96 hours), remove one aliquot and store it at -80°C until analysis.
-
Analyze the concentration of Besifovir in each sample using a validated HPLC-MS method.
-
Plot the concentration of Besifovir as a function of time to determine its degradation kinetics and half-life in the cell culture medium.
Data Presentation
Table 1: In Vitro Antiviral Activity of Besifovir (this compound) against HBV
| Cell Line | HBV Genotype | IC50 (µM) |
| Huh7 | Wild-type | Data to be filled from experimental results |
| HepG2.2.15 | Wild-type | Data to be filled from experimental results |
| Huh7 | Lamivudine-resistant (rtL180M/M204V) | Data to be filled from experimental results |
| Huh7 | Adefovir-resistant (rtA181T/N236T) | Data to be filled from experimental results |
Note: IC50 values should be determined experimentally for your specific cell lines and viral strains.
Visualizations
Caption: Mechanism of action of Besifovir in inhibiting HBV replication.
Caption: General experimental workflow for evaluating Besifovir in cell culture.
References
Addressing batch-to-batch variability of LB80317
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of the small molecule compound LB80317. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the potency (EC50) of this compound between different lots. What could be the cause?
A1: Batch-to-batch variation in potency is a common issue that can arise from several factors during synthesis and purification. These can include minor differences in purity, the presence of inactive isomers, or variations in the physical form of the compound (e.g., crystallinity) that affect its solubility. We recommend performing a set of standardized quality control experiments for each new batch to ensure consistency.
Q2: One batch of this compound appears to be less effective at activating the target pathway, even at higher concentrations. How can we confirm this?
A2: To confirm reduced efficacy, we recommend a side-by-side comparison with a previously validated, "gold-standard" batch of this compound. A dose-response experiment measuring a key downstream marker of pathway activation (e.g., reporter gene expression or phosphorylation of a specific protein) will help quantify the difference in maximal effect (Emax).
Q3: We have noticed increased cell death in our cultures when using a new batch of this compound. Is this expected?
A3: Increased cytotoxicity is not a typical characteristic of this compound and may indicate the presence of impurities. A simple cell viability assay, such as an MTT or CellTiter-Glo® assay, should be performed to compare the cytotoxic profile of the new batch against a reference batch.
Q4: How should we properly store and handle this compound to minimize variability?
A4: this compound should be stored as a desiccated powder at -20°C. For experimental use, prepare a concentrated stock solution in DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the compound is fully dissolved before adding it to your cell culture medium.
Troubleshooting Guides
Issue 1: Inconsistent EC50 Values Between Batches
This guide provides a systematic approach to troubleshooting variability in the measured potency of this compound.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Purity/Integrity | 1. Request the Certificate of Analysis (CoA) for each batch. 2. Perform analytical chemistry (e.g., HPLC, LC-MS) to confirm purity and identity. | Purity should be >98%. No significant impurities should be detected. |
| Solubility Issues | 1. Visually inspect the DMSO stock solution for precipitates. 2. Test the solubility of the compound in your final assay medium. | The compound should be fully dissolved in the stock and not precipitate in the final medium. |
| Assay Conditions | 1. Standardize cell density, serum concentration, and incubation times. 2. Use a consistent passage number for your cells. | Consistent assay conditions will reduce variability in the results.[1][2] |
| Reference Batch Degradation | 1. Qualify a new "gold-standard" batch if the current one is old. 2. Aliquot reference stocks to minimize freeze-thaw cycles. | A stable reference batch is crucial for reliable comparison. |
Troubleshooting Workflow
Issue 2: Reduced Maximum Efficacy (Emax)
This guide addresses situations where a new batch of this compound fails to achieve the same level of pathway activation as a reference batch.
Comparative Dose-Response Data (Fictional)
| Batch ID | EC50 (nM) | Emax (% of Control) |
| This compound-001 (Reference) | 12.5 | 100% |
| This compound-002 | 13.1 | 98% |
| This compound-003 (Problematic) | 15.2 | 65% |
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of an Antagonist | 1. Analyze the compound by LC-MS to look for impurities that might compete with this compound. | The problematic batch may contain a structurally related impurity with antagonistic properties. |
| Incorrect Compound Identity | 1. Confirm the chemical structure using NMR or other spectroscopic methods. | The structure should match the expected structure of this compound. |
| Cell Line Instability | 1. Perform a mycoplasma test on your cell cultures.[2] 2. Ensure the cell line has not been in continuous culture for too long. | Healthy, low-passage cells are essential for reproducible results.[1] |
Experimental Protocols
Protocol 1: Standardized Cell Viability Assay
This protocol is designed to assess the cytotoxicity of different batches of this compound.
-
Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of each this compound batch in the appropriate cell culture medium. Add the dilutions to the cells and incubate for 48 hours.
-
Assay: Use a commercial viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control (e.g., 0.1% DMSO) and plot the dose-response curve to determine the CC50 (concentration that causes 50% cell death).
Protocol 2: Reporter Gene Assay for Pathway Activation
This protocol measures the activation of the target pathway by this compound.
-
Cell Seeding: Seed cells stably expressing a luciferase reporter gene downstream of the target pathway at 20,000 cells per well in a 96-well plate. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the this compound batches to the cells and incubate for 16-24 hours.
-
Lysis and Detection: Lyse the cells and measure luciferase activity using a suitable substrate and a luminometer.
-
Data Analysis: Calculate the fold induction relative to the vehicle control and determine the EC50 and Emax for each batch.
Signaling Pathway and Quality Control Logic
Hypothetical Signaling Pathway for this compound
This compound is a potent agonist of the fictional "Variability Response Element Binding Protein" (VREBP). Upon binding, VREBP translocates to the nucleus and activates the transcription of target genes.
Batch Acceptance Logic
This diagram outlines the decision-making process for accepting a new batch of this compound.
References
Technical Support Center: LB80317 and Laboratory Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for interference of LB80317 with common laboratory assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the active metabolite of the prodrug Besifovir (B1237509) dipivoxil maleate, an antiviral agent used in the treatment of chronic hepatitis B.[1][2] It is classified as an acyclic nucleotide phosphonate.[3] Its primary mechanism of action is the inhibition of hepatitis B virus (HBV) DNA polymerase, which is crucial for viral replication. After cellular uptake, this compound is phosphorylated to its active diphosphate (B83284) form. This active form is then incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[2][4]
Q2: Is there documented evidence of this compound directly interfering with common laboratory assays?
A2: Currently, there is a lack of specific published studies detailing direct interference of this compound with common clinical chemistry or immunoassay tests for other analytes. However, as with any compound introduced into a biological sample, there is a potential for analytical interference.[5] Interference can be due to the parent drug, its metabolites, or additives in a drug formulation.[6]
Q3: What types of assays could theoretically be affected by a nucleotide analog like this compound?
A3: Based on the chemical nature of this compound as an acyclic nucleotide phosphonate, potential interference could theoretically occur in:
-
Enzymatic Assays: Assays that utilize enzymes, particularly those involved in nucleotide metabolism, could potentially be affected. Acyclic nucleotide phosphonates are known to interact with various cellular and viral enzymes.[7]
-
Immunoassays: Competitive immunoassays for small molecules, such as hormones, might be susceptible to cross-reactivity if the antibodies used have some affinity for the drug or its metabolites.[8][9][10] Sandwich immunoassays could also be affected, though the mechanisms might differ.[11]
-
Nucleic Acid Amplification Tests (NAATs): Although the primary target of this compound is viral DNA polymerase, high concentrations of an exogenous nucleotide analog could theoretically interfere with the polymerases used in PCR-based assays.
Troubleshooting Guides
Issue: Unexpected or Inconsistent Results in an Enzymatic Assay
If you observe unexpected results in an enzymatic assay when using samples containing this compound, consider the following troubleshooting steps:
| Troubleshooting Step | Rationale | Action |
| 1. Review Assay Protocol | Ensure that all steps of the assay were performed correctly and that all reagents are within their expiration dates.[12] | Double-check the protocol, reagent preparation, and incubation times/temperatures. |
| 2. Run Controls | Positive and negative controls are essential to confirm the validity of the assay run. | Include a positive control (known to give a valid result) and a negative control (without the analyte of interest). |
| 3. Spike and Recovery Experiment | To assess for matrix effects or interference, a known amount of the analyte is added to the sample matrix. | Add a known concentration of the analyte to a sample containing this compound and a control sample without the drug. Calculate the percent recovery. A significant deviation from 100% may indicate interference. |
| 4. Serial Dilution | Diluting the sample can help to mitigate the effect of an interfering substance. | Perform serial dilutions of the sample containing this compound. If interference is present, the results may not be linear with dilution. |
| 5. Consult Assay Manufacturer | The manufacturer may have data on interference from various compounds. | Contact the technical support for the assay kit and inquire about potential interference from nucleotide analogs. |
Issue: Aberrant Results in an Immunoassay
For unexpected results in an immunoassay with samples containing this compound, the following troubleshooting steps are recommended:
| Troubleshooting Step | Rationale | Action |
| 1. Check for Common Interferences | Rule out common sources of immunoassay interference such as hemolysis, lipemia, and icterus. | Visually inspect the sample and check for any flags from the analytical instrument. |
| 2. Perform a Dilution Study | Non-linear results upon dilution can be indicative of interference, such as the hook effect or the presence of interfering antibodies.[11] | Serially dilute the sample and re-assay. |
| 3. Use an Alternative Assay | If possible, measure the analyte using a different method or an assay from a different manufacturer. | This can help determine if the interference is method-specific.[6] |
| 4. Investigate Cross-Reactivity | For competitive immunoassays, structural similarity between the drug and the analyte could lead to cross-reactivity.[9][10] | If available, test a solution of this compound alone in the assay to see if it generates a signal. |
| 5. Heterophile Antibody Blocking | Heterophile antibodies can cause significant interference in sandwich immunoassays.[11] | Re-assay the sample after treatment with heterophile antibody blocking tubes or reagents. |
Experimental Protocols
Protocol: Screening for Potential Drug Interference in a Laboratory Assay
This protocol outlines a general procedure to investigate if this compound is interfering with a specific laboratory assay.
1. Objective: To determine if the presence of this compound in a sample matrix affects the measurement of a specific analyte.
2. Materials:
- The laboratory assay kit .
- Control matrix (e.g., drug-free serum, plasma, or buffer).
- This compound standard of known concentration.
- Analyte standard of known concentration.
- Calibrated pipettes and other standard laboratory equipment.
3. Method:
- Preparation of Spiked Samples:
- Prepare a series of samples by spiking the control matrix with varying, clinically relevant concentrations of this compound.
- Prepare a parallel set of samples with the same concentrations of this compound, but also spiked with a known concentration of the analyte of interest.
- Preparation of Control Samples:
- Prepare a control sample with only the control matrix.
- Prepare a control sample with the control matrix and the known concentration of the analyte.
- Assay Performance:
- Run all prepared samples in the assay according to the manufacturer's instructions.
- Perform each measurement in triplicate to assess precision.
- Data Analysis:
- Compare the analyte concentration in the samples containing this compound to the control samples.
- Calculate the percent difference between the expected and measured analyte concentrations in the presence of this compound. A significant and concentration-dependent difference suggests interference.
Visualizations
Caption: Metabolic activation and mechanism of action of this compound.
Caption: Logical workflow for troubleshooting suspected assay interference.
References
- 1. Pharmacokinetic evaluation of besifovir for the treatment of HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Besifovir used for? [synapse.patsnap.com]
- 3. Besifovir - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyclic nucleotide analogues: synthesis, antiviral activity and inhibitory effects on some cellular and virus-encoded enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. elgalabwater.com [elgalabwater.com]
- 11. Hormone Immunoassay Interference [agappe.com]
- 12. docs.abcam.com [docs.abcam.com]
Improving the detection sensitivity of LB80317 metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of LB80317 and its related metabolites. This compound is the active metabolite of the prodrug besifovir (B1237509) dipivoxil maleate (B1232345) (BSV), an antiviral agent for chronic hepatitis B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is the active antiviral metabolite of the prodrug besifovir dipivoxil maleate (BSV). After oral administration, BSV is metabolized to an intermediate, LB80331, and then further metabolized to this compound. This active form is a nucleotide analog that inhibits the hepatitis B virus (HBV) polymerase, a key enzyme in the viral replication process.
Q2: What are the main challenges in quantifying this compound in biological samples?
A2: The primary challenges in the bioanalysis of this compound include its polar nature, which can lead to poor retention on traditional reversed-phase liquid chromatography columns. Additionally, as a metabolite of a prodrug, there is a risk of ex vivo conversion from the prodrug or intermediate metabolites during sample collection, storage, and processing, which can lead to inaccurate quantification. Ensuring the stability of the analyte throughout the analytical process is crucial.
Q3: What analytical technique is most suitable for the sensitive detection of this compound?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative bioanalysis of this compound in biological matrices. This technique offers high sensitivity and selectivity, which are necessary for detecting the low concentrations of metabolites typically found in pharmacokinetic studies.
Q4: How can I improve the retention of polar analytes like this compound on my LC column?
A4: To improve the retention of polar analytes on a C18 column, consider using a mobile phase with a high aqueous content and a polar-endcapped column. Other strategies include using hydrophilic interaction liquid chromatography (HILIC) or employing ion-pairing agents in the mobile phase.
Q5: What are typical lower limits of quantification (LLOQ) for this compound and its intermediate metabolite?
A5: Published pharmacokinetic studies have reported the following LLOQs in human plasma:
| Analyte | LLOQ (ng/mL) |
| LB80331 (intermediate) | 5.0 |
| This compound (active metabolite) | 10.0 |
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Fronting or Tailing) | 1. Inappropriate mobile phase pH. 2. Secondary interactions with residual silanols on the column. 3. Column overload. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Use a highly deactivated, end-capped column. Consider adding a small amount of a competing amine to the mobile phase. 3. Dilute the sample or inject a smaller volume. |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression from matrix components. 2. Suboptimal mass spectrometry parameters. 3. Inefficient sample extraction and recovery. | 1. Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Modify chromatographic conditions to separate the analyte from interfering matrix components. 2. Optimize MS parameters such as collision energy and declustering potential for the specific MRM transitions of this compound. 3. Evaluate different sample preparation techniques to maximize recovery. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Analyte instability during storage or processing. 3. Carryover from previous injections. | 1. Ensure consistent and reproducible sample handling and extraction procedures. 2. Keep samples on ice during processing and minimize freeze-thaw cycles. Evaluate the need for stabilizing agents. 3. Optimize the autosampler wash sequence to include a strong organic solvent to effectively clean the injection port and needle. |
| No or Low Analyte Peak | 1. Incorrect MRM transitions. 2. Analyte degradation. 3. Insufficient sample concentration. | 1. Verify the precursor and product ion m/z values for this compound. 2. Prepare fresh samples and standards, ensuring proper storage conditions. 3. If possible, use a more concentrated sample or a more sensitive instrument. |
Experimental Protocols
Detailed Methodology for this compound Quantification in Human Plasma
This protocol is a representative method for the quantitative analysis of this compound in human plasma using LC-MS/MS.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column with polar end-capping (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of an this compound standard. The precursor ion will be [M+H]⁺. Product ions should be selected for their specificity and intensity.
-
MS Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows for maximal signal intensity.
Visualizations
Figure 1. Metabolic activation pathway of Besifovir Dipivoxil Maleate.
Figure 2. Bioanalytical workflow for this compound quantification.
Validation & Comparative
A Comparative Guide to LB80317 (Besifovir) and Tenofovir for Hepatitis B Virus Suppression
For researchers and drug development professionals navigating the landscape of Hepatitis B Virus (HBV) therapeutics, this guide provides a detailed, data-driven comparison of LB80317 (the active metabolite of besifovir) and tenofovir (B777), two prominent nucleotide analog inhibitors of HBV DNA polymerase.
At a Glance: Performance and Safety
Besifovir (B1237509), a novel acyclic nucleotide phosphonate, has demonstrated comparable antiviral efficacy to the widely used tenofovir in clinical trials, with a noteworthy improved safety profile concerning renal function and bone mineral density.[1][2][3]
| Parameter | Besifovir Dipivoxil Maleate (B1232345) (BSV) | Tenofovir Disoproxil Fumarate (B1241708) (TDF) | Tenofovir Alafenamide (TAF) |
| Mechanism of Action | Prodrug of this compound, a guanosine (B1672433) monophosphate analog that inhibits HBV DNA polymerase.[4] | Prodrug of tenofovir, an adenosine (B11128) monophosphate analog that inhibits HBV DNA polymerase.[5] | A newer prodrug of tenofovir designed for more targeted delivery to hepatocytes. |
| Antiviral Efficacy | |||
| Virologic Response (HBV DNA <69 IU/mL) at 48 weeks | 80.9% | 84.9% | Non-inferior to TDF |
| Virologic Response (HBV DNA <20 IU/mL) in TDF-experienced patients at 48 weeks | 100% | 98.5% | Not directly compared in this context |
| Virologic Response (HBV DNA <69 IU/mL) at 96 weeks | 87.2% (continued BSV) | 85.7% (switched to BSV) | Not directly compared in this context |
| Virologic Response (HBV DNA <69 IU/mL) at 192 weeks | 92.5% (continued BSV) | 93.06% (switched to BSV) | Not directly compared in this context |
| Safety Profile | |||
| Renal Safety | |||
| Change in eGFR from baseline at 48 weeks | Significantly better than TDF. In patients switching from TDF, a mean increase of +1.67%. | Significant decrease from baseline. In patients continuing TDF, a mean decrease of -1.24%. | Improved renal safety profile compared to TDF. |
| Bone Safety | |||
| Change in Bone Mineral Density (BMD) at 48 weeks | Significant improvements in hip and spine BMD compared to TDF. | Significant decrease in hip and spine BMD. | Improved bone safety profile compared to TDF. |
| Drug Resistance | No resistance mutations to besifovir have been reported in major clinical trials up to 192 weeks. | High genetic barrier to resistance. | High genetic barrier to resistance. |
| Common Adverse Events | Carnitine depletion, requiring supplementation. | Potential for renal and bone toxicity. | Generally well-tolerated with an improved safety profile over TDF. |
Mechanism of Action: Targeting Viral Replication
Both besifovir and tenofovir are nucleotide analog reverse transcriptase inhibitors (NRTIs). They function by mimicking natural deoxynucleotides, the building blocks of DNA. After administration, these prodrugs are metabolized into their active triphosphate forms. They are then incorporated into the elongating viral DNA chain by the HBV DNA polymerase. Crucially, they lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to premature chain termination and halting viral replication.
Caption: Intracellular activation and target of Besifovir and Tenofovir.
Key Experimental Protocols
The data presented in this guide is primarily derived from a pivotal Phase 3, double-blind, non-inferiority clinical trial (NCT01937806) and its subsequent open-label extension study.
Study Design:
-
Initial 48-Week Double-Blind Phase: Treatment-naïve patients with chronic hepatitis B were randomized to receive either besifovir dipivoxil maleate (150 mg daily) or tenofovir disoproxil fumarate (300 mg daily).
-
Open-Label Extension Phase (Post-48 Weeks): Patients who completed the initial phase could enter an open-label phase where all participants received besifovir. This allowed for the evaluation of long-term efficacy and safety, as well as the effects of switching from TDF to besifovir.
Key Methodologies:
-
Primary Efficacy Endpoint: The proportion of patients with HBV DNA levels below 69 IU/mL at week 48 was the primary measure of antiviral efficacy.
-
Virologic Response Assessment: Serum HBV DNA levels were quantified using a sensitive real-time polymerase chain reaction (PCR) assay.
-
Safety Assessments:
-
Renal Function: Monitored through measurements of serum creatinine (B1669602) and calculation of the estimated glomerular filtration rate (eGFR).
-
Bone Mineral Density: Assessed using dual-energy X-ray absorptiometry (DXA) scans of the hip and spine.
-
Adverse Events: Systematically recorded at each study visit.
-
Caption: Workflow of the comparative Phase 3 clinical trial.
Conclusion
The available clinical data indicates that besifovir (this compound) is a potent antiviral agent for the treatment of chronic hepatitis B, demonstrating non-inferior efficacy to tenofovir disoproxil fumarate. Its primary advantage lies in its superior safety profile, particularly with regard to renal and bone health. These findings position besifovir as a valuable alternative in the long-term management of HBV infection, especially for patients with or at risk of renal or bone-related comorbidities. Further research, including head-to-head trials with tenofovir alafenamide, will continue to refine its place in the therapeutic armamentarium.
References
- 1. Efficacy and Safety of Besifovir Dipivoxil Maleate Compared With Tenofovir Disoproxil Fumarate in Treatment of Chronic Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. contagionlive.com [contagionlive.com]
- 3. news-medical.net [news-medical.net]
- 4. Identification and Characterization of Besifovir-Resistant Hepatitis B Virus Isolated from a Chronic Hepatitis B Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Besifovir (LB80317) and Entecavir for the Treatment of Chronic Hepatitis B
For Immediate Release
This guide provides a detailed comparative analysis of besifovir (B1237509) dipivoxil maleate (B1232345) (BSV), of which LB80317 is the active metabolite, and entecavir (B133710) (ETV), two prominent antiviral agents used in the management of chronic hepatitis B (CHB). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical data, mechanisms of action, and experimental protocols to inform further research and clinical understanding.
Executive Summary
Besifovir, a newer nucleotide analog, has demonstrated comparable antiviral efficacy to the established nucleoside analog, entecavir, in the treatment of chronic hepatitis B. Clinical studies indicate that besifovir achieves similar rates of viral suppression, alanine (B10760859) aminotransferase (ALT) normalization, and hepatitis B e-antigen (HBeAg) seroconversion as entecavir over a 96-week period. A key differentiator for besifovir appears to be its safety profile, with studies highlighting a lower impact on renal function and bone density compared to other nucleotide analogs like tenofovir (B777) disoproxil fumarate (B1241708) (TDF). However, besifovir treatment has been associated with carnitine depletion, often necessitating supplementation. Entecavir remains a potent and widely used first-line therapy with a well-established efficacy and safety profile.
Mechanism of Action
Both besifovir and entecavir function as inhibitors of the hepatitis B virus (HBV) polymerase, a critical enzyme in the viral replication cycle. However, they belong to different classes of nucleos(t)ide analogs.
Besifovir (active metabolite: this compound) is a nucleotide analog. Following oral administration of the prodrug besifovir dipivoxil maleate, it is metabolized into its active form, this compound. This active metabolite is a guanosine (B1672433) monophosphate analog that undergoes further phosphorylation within hepatocytes. It then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain by the HBV reverse transcriptase. This incorporation leads to premature chain termination, thereby halting viral replication.[1][2]
Entecavir is a nucleoside analog of guanosine. It requires intracellular phosphorylation to its active triphosphate form. Entecavir triphosphate competitively inhibits all three functions of the HBV polymerase: (1) base priming, (2) reverse transcription of the negative strand from the pregenomic RNA messenger, and (3) synthesis of the positive strand of HBV DNA.
References
A Head-to-Head Comparison of Besifovir (LB80317) with Other Nucleoside Analogs for the Treatment of Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of chronic hepatitis B (CHB) treatment is continually evolving, with the development of new nucleoside and nucleotide analogs offering improved efficacy and safety profiles. Besifovir (B1237509) dipivoxil maleate (B1232345) (BSV), also known as LB80317, is a novel acyclic nucleotide phosphonate (B1237965) that has emerged as a potent antiviral agent. This guide provides an objective, data-driven comparison of Besifovir with other widely used nucleoside analogs, including Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF), Tenofovir Alafenamide (TAF), and Entecavir (ETV). The information presented is based on preclinical and clinical trial data to aid researchers and drug development professionals in their understanding of the comparative pharmacology and clinical performance of these agents.
Mechanism of Action: Inhibition of HBV DNA Polymerase
Nucleoside and nucleotide analogs are a cornerstone of CHB therapy. Their mechanism of action involves the competitive inhibition of the hepatitis B virus (HBV) DNA polymerase, an enzyme crucial for the reverse transcription of viral RNA into DNA. As analogs of natural deoxynucleotides, these drugs are incorporated into the growing viral DNA chain, leading to premature chain termination and the cessation of viral replication.
Besifovir, a guanosine (B1672433) monophosphate analog, is a prodrug that is metabolized to its active diphosphate (B83284) form within hepatocytes. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the viral DNA by the HBV polymerase. The lack of a 3'-hydroxyl group on the incorporated Besifovir molecule prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting DNA synthesis.[1][2]
Caption: Mechanism of action of Besifovir in inhibiting HBV replication.
Head-to-Head Efficacy Data
Clinical trials have demonstrated the non-inferiority of Besifovir to both Tenofovir and Entecavir in achieving virologic suppression in treatment-naïve CHB patients.
Table 1: Virologic Response (HBV DNA <69 IU/mL) in Treatment-Naïve Patients
| Study | Treatment Arms (Duration) | Virologic Response Rate | Reference |
| Phase 3, Double-Blind (192 weeks) | Besifovir (150 mg) | 92.50% | [3][4][5] |
| Tenofovir DF (300 mg) | 93.06% (switched to BSV at week 48) | ||
| Real-World Cohort Study (2 years) | Besifovir | 85.0% | |
| Tenofovir AF | 88.7% | ||
| Multicentre Study (96 weeks) | Besifovir (150 mg) | 78.6% | |
| Entecavir (0.5 mg) | 80.0% |
Safety Profile Comparison
A key differentiator for Besifovir is its improved safety profile concerning renal and bone health compared to TDF.
Table 2: Comparative Safety Outcomes
| Safety Parameter | Besifovir (BSV) | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Entecavir (ETV) | References |
| Bone Mineral Density (BMD) | Preserved or increased BMD over long-term treatment. | Associated with a decrease in hip and spine BMD. | Less impact on BMD compared to TDF. | Generally considered to have a minimal impact on BMD. | |
| Renal Function (eGFR) | Stable renal function with long-term use. | Associated with a greater decline in eGFR. | Improved renal safety profile compared to TDF. | Generally considered safe for renal function. | |
| Carnitine Depletion | A common adverse event, often requiring carnitine supplementation. | Not a commonly reported side effect. | Not a commonly reported side effect. | Not a commonly reported side effect. | |
| Hepatocellular Carcinoma (HCC) Risk | Demonstrated comparable efficacy in reducing HCC risk compared to other NAs. | Effective in reducing HCC risk. | Effective in reducing HCC risk. | Effective in reducing HCC risk. |
Resistance Profile
Besifovir has been shown to have a high genetic barrier to resistance, a critical factor for long-term CHB management.
-
In a 192-week clinical trial, no drug-resistant mutations to Besifovir were detected.
-
However, in vitro studies and a case report have indicated that pre-existing lamivudine (B182088) resistance mutations, specifically rtL180M and rtM204V, can confer cross-resistance to Besifovir. This suggests that Besifovir may be most effective in treatment-naïve patients or those without a history of lamivudine resistance. Nucleoside and nucleotide analogs exhibit different cross-resistance profiles.
Pharmacokinetic Properties
Table 3: Pharmacokinetic Parameters
| Parameter | Besifovir (this compound) | Tenofovir DF | Tenofovir AF | Entecavir | Reference |
| Prodrug | Yes (Prodrug of LB80331 and this compound) | Yes | Yes | No | |
| Oral Bioavailability | Rapidly absorbed. | 25% (fasting) to 39% (with high-fat meal) | High | ~70% | |
| Plasma Half-life | ~3.0 hours for the active metabolite. | ~17 hours | ~0.51 hours (TAF), ~150-180 hours (Tenofovir-DP) | 128-149 hours | |
| Excretion | Primarily renal. | Primarily renal. | Primarily renal. | Primarily renal. |
Experimental Protocols
The data presented in this guide are derived from rigorous clinical trials. The general methodologies employed in these studies are outlined below.
Phase 3, Randomized, Double-Blind, Non-Inferiority Trial of Besifovir vs. Tenofovir DF (NCT01937806)
-
Objective: To compare the antiviral efficacy and safety of Besifovir with Tenofovir DF in treatment-naïve CHB patients.
-
Study Design: A multicenter, randomized, double-blind, non-inferiority trial.
-
Patient Population: Treatment-naïve adult patients with chronic hepatitis B. Inclusion criteria typically include detectable HBV DNA levels and elevated alanine (B10760859) aminotransferase (ALT) levels.
-
Randomization and Treatment: Patients were randomized to receive either Besifovir (150 mg daily) or Tenofovir DF (300 mg daily) for 48 weeks. This was followed by an open-label phase where all patients received Besifovir.
-
Primary Efficacy Endpoint: The proportion of patients with HBV DNA levels below a specified threshold (e.g., <69 IU/mL) at week 48.
-
Safety Assessments: Monitoring of adverse events, renal function (e.g., serum creatinine, estimated glomerular filtration rate), and bone mineral density (using dual-energy X-ray absorptiometry - DXA scans) at regular intervals.
-
Virological Assessments: HBV DNA levels were quantified using real-time polymerase chain reaction (PCR) assays. HBeAg and anti-HBe status were also monitored.
Caption: Workflow of a phase 3 clinical trial comparing Besifovir and Tenofovir DF.
Conclusion
Besifovir (this compound) is a potent nucleotide analog with antiviral efficacy comparable to that of established first-line therapies such as Tenofovir DF, Tenofovir AF, and Entecavir for the treatment of chronic hepatitis B. Its primary advantage lies in its favorable renal and bone safety profile compared to TDF, making it a promising alternative, particularly for patients with or at risk of renal or bone disorders. The high genetic barrier to resistance is another significant benefit for long-term therapy. However, the potential for carnitine depletion requires monitoring and potential supplementation. The cross-resistance with lamivudine-resistant strains suggests that its use may be most beneficial in treatment-naïve populations. Continued long-term, real-world data will further solidify the position of Besifovir in the therapeutic armamentarium against chronic hepatitis B.
References
- 1. What is Besifovir used for? [synapse.patsnap.com]
- 2. Identification and Characterization of Besifovir-Resistant Hepatitis B Virus Isolated from a Chronic Hepatitis B Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuing besifovir dipivoxil maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Continuing besifovir dipivoxil maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Synergistic Effects of Antiviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The development of effective antiviral therapies often relies on the principle of combination therapy, where multiple drugs with different mechanisms of action are used to achieve a synergistic effect, enhance efficacy, and reduce the likelihood of drug resistance. This guide is intended to provide a framework for assessing the synergistic effects of novel antiviral agents when combined with existing therapies.
Due to the absence of publicly available data for a compound designated "LB80317" in scientific literature and clinical trial databases, we are unable to provide a specific analysis of this agent. However, this document presents a generalized approach and illustrative examples based on established antiviral combination strategies, particularly in the context of chronic Hepatitis B Virus (HBV) infection, a field where combination therapy is a key focus of research.[1][2][3][4]
I. Conceptual Framework for Assessing Antiviral Synergy
The primary goal of combination therapy is to achieve a functional cure, particularly in chronic infections like HBV. This is often pursued through a multi-pronged attack on the viral lifecycle and the host immune response.[1] A successful combination therapy for HBV, for instance, would ideally:
-
Inhibit Viral Replication: Directly target viral enzymes like the DNA polymerase.
-
Reduce Viral Antigen Load: Lower the levels of viral proteins, such as the Hepatitis B surface antigen (HBsAg), which are thought to contribute to immune exhaustion.
-
Stimulate the Host Immune System: Boost the patient's own immune response to clear the virus.
The interaction between two or more drugs can be synergistic, additive, or antagonistic. A synergistic interaction, where the combined effect is greater than the sum of the individual effects, is the most desirable outcome in combination therapy.
II. Experimental Protocols for Synergy Assessment
A critical component of evaluating drug combinations is the in vitro assessment of synergy. The following is a generalized experimental workflow for such an assessment.
A. Experimental Workflow for In Vitro Synergy Testing
Caption: Generalized workflow for in vitro antiviral synergy assessment.
B. Detailed Methodologies
-
Cell Lines and Virus: For HBV studies, the HepG2.2.15 cell line, which constitutively expresses HBV, is commonly used. For other viruses, appropriate host cell lines and viral strains would be selected.
-
Drug Preparation: The investigational drug and known antiviral agents are prepared in a series of dilutions.
-
Checkerboard Assay: The drugs are combined in a checkerboard matrix of varying concentrations to treat the cultured cells. This allows for the testing of a wide range of dose combinations.
-
Endpoint Analysis: After a set incubation period, the level of viral replication is measured. For HBV, this could involve quantifying secreted HBsAg and HBeAg by ELISA or measuring HBV DNA levels by qPCR.
-
Synergy Analysis: The data is analyzed using specialized software (e.g., CompuSyn) that implements the Chou-Talalay method to calculate a Combination Index (CI).
-
CI < 1: Indicates synergy
-
CI = 1: Indicates an additive effect
-
CI > 1: Indicates antagonism
-
III. Data Presentation for Comparative Analysis
Quantitative data from synergy experiments should be summarized in a clear and concise table to allow for easy comparison of different drug combinations.
Table 1: Illustrative Synergy Data for a Hypothetical Antiviral in Combination with Standard of Care for HBV
| Drug Combination | Cell Line | Endpoint Measurement | Combination Index (CI) at ED50 | Interpretation |
| Compound X + Entecavir | HepG2.2.15 | HBV DNA reduction | 0.7 | Synergy |
| Compound X + Tenofovir | HepG2.2.15 | HBV DNA reduction | 0.8 | Synergy |
| Compound Y + Entecavir | HepG2.2.15 | HBsAg reduction | 1.1 | Additive |
| Compound Y + Tenofovir | HepG2.2.15 | HBsAg reduction | 0.6 | Synergy |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
IV. Signaling Pathways in Antiviral Therapy
Understanding the mechanism of action of the combined drugs is crucial for interpreting synergy data. Visualizing the involved signaling pathways can provide insights into how the drugs may be interacting.
A. HBV Lifecycle and Targets of Antiviral Therapy
The following diagram illustrates a simplified HBV lifecycle and highlights the points of intervention for different classes of antiviral agents.
Caption: Simplified HBV lifecycle and targets of different antiviral classes.
V. Conclusion
The assessment of synergistic effects is a cornerstone of modern antiviral drug development. A systematic approach, involving well-defined experimental protocols, robust data analysis, and a clear presentation of results, is essential for identifying promising combination therapies. While no specific data for "this compound" could be located, the principles and methodologies outlined in this guide provide a comprehensive framework for evaluating the synergistic potential of any novel antiviral candidate. The ultimate goal is to develop combination regimens that are more effective, have a higher barrier to resistance, and offer the potential for a functional cure.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Combination therapy for hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Therapy for Chronic Hepatitis B: Current Updates and Perspectives [gutnliver.org]
- 4. The scientific basis of combination therapy for chronic hepatitis B functional cure - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Mechanism of Action: A Comparative Guide for BRAF Inhibitors
As no public information is available for a compound designated "LB80317," this guide has been created as a template using the well-characterized cancer therapeutic, Vemurafenib , to demonstrate the requested format and content. Researchers can use this structure to organize and present their internal data for this compound.
This guide provides an objective comparison of Vemurafenib, a selective BRAF kinase inhibitor, with alternative therapies targeting the same signaling pathway. The mechanism of action is detailed, and its performance is compared against another BRAF inhibitor, Dabrafenib (B601069), and a MEK inhibitor, Trametinib, with supporting preclinical and clinical data.
Mechanism of Action: Targeting the MAPK Pathway
Vemurafenib is a potent and selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutation.[1] The BRAF gene is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which regulates cell division, differentiation, and survival.[2] In many melanomas, a specific mutation (V600E) in the BRAF gene leads to constitutive activation of the BRAF protein, causing uncontrolled downstream signaling through MEK and ERK, and driving cancer cell proliferation.[2][3] Vemurafenib binds to the ATP-binding site of the mutated BRAF V600E kinase, inhibiting its activity and blocking the aberrant signaling cascade.[2] This leads to G1 cell-cycle arrest and apoptosis in BRAF V600E-mutant tumor cells.[4]
Data Presentation: Comparative Performance
The performance of Vemurafenib is compared with alternative inhibitors based on preclinical potency (IC50 values) and clinical efficacy from key trials.
Table 1: Preclinical Inhibitory Potency (IC50)
This table summarizes the half-maximal inhibitory concentrations (IC50) of the compounds in both cell-free biochemical assays and cell-based proliferation assays. Lower values indicate higher potency.
| Compound | Target | Assay Type | IC50 Value (nM) | Reference |
| Vemurafenib | BRAF V600E | Biochemical | 13 - 31 | [5] |
| BRAF wt | Biochemical | 100 - 160 | [5] | |
| A375 cells (BRAF V600E) | Cell Proliferation | 31.9 | [6] | |
| Dabrafenib | BRAF V600E | Biochemical | 0.6 | [7] |
| BRAF wt | Biochemical | 3.2 | [7] | |
| YUMAC cells (BRAF V600K) | Cell Proliferation | <30 | [8] | |
| Trametinib | MEK1 | Biochemical | 0.92 | [9][10] |
| MEK2 | Biochemical | 1.8 | [9][10] | |
| HT-29 cells (BRAF V600E) | Cell Proliferation | 0.48 | [10] |
Table 2: Clinical Efficacy in BRAF V600-Mutant Melanoma (COMBI-v Trial)
This table compares the clinical outcomes of Vemurafenib monotherapy versus the combination of Dabrafenib and Trametinib in previously untreated patients.
| Outcome | Vemurafenib (Monotherapy) | Dabrafenib + Trametinib (Combination) | Hazard Ratio (95% CI) | Reference |
| Median Progression-Free Survival | 7.3 months | 11.4 months | 0.56 (0.46 - 0.69) | [3][11] |
| Overall Survival (at 12 months) | 65% | 72% | 0.69 (0.53 - 0.89) | [11][12] |
| Objective Response Rate | 51% | 64% | - | |
| Complete Response | 8% | 13% | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for independent verification and comparison.
3.1. Biochemical BRAF Kinase Assay
-
Objective: To measure the direct inhibitory activity of a compound on purified BRAF V600E kinase.
-
Methodology:
-
Reagents: Purified recombinant BRAF V600E enzyme, inactive MEK1 as a substrate, ATP, and assay buffer.
-
Procedure: The BRAF V600E enzyme is incubated with varying concentrations of the test compound (e.g., Vemurafenib) in a 96-well plate.
-
The kinase reaction is initiated by adding a mixture of ATP and the MEK1 substrate.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of phosphorylated MEK1 is quantified. This is typically done using an ELISA-based method with a phospho-specific antibody or a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining.[13]
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
3.2. Cell Viability Assay
-
Objective: To determine the effect of the compound on the proliferation and viability of cancer cells harboring the BRAF V600E mutation.
-
Methodology:
-
Cell Lines: BRAF V600E mutant melanoma cell lines (e.g., A375, WM793B) are used.[6]
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 72 or 120 hours).[14]
-
Quantification: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The absorbance or fluorescence readings are normalized to untreated control cells to determine the percentage of viability. The IC50 value is calculated from the resulting dose-response curve.
-
3.3. Western Blotting for Pathway Analysis
-
Objective: To directly measure the inhibition of the MAPK signaling pathway in cells by assessing the phosphorylation status of key downstream proteins like MEK and ERK.
-
Methodology:
-
Cell Treatment: BRAF V600E mutant cells are treated with the test compound at various concentrations and for different time points.
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA or milk) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated MEK (p-MEK), and total MEK. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein and the loading control. A reduction in the p-ERK/total ERK ratio indicates successful inhibition of the MAPK pathway.
-
Rationale for Combination Therapy
While single-agent BRAF inhibitors like Vemurafenib show significant initial efficacy, many patients develop resistance.[11] A primary mechanism of resistance is the reactivation of the MAPK pathway through various bypass mechanisms.[11] This has led to the development of combination therapies.
Combining a BRAF inhibitor (Dabrafenib) with a MEK inhibitor (Trametinib) provides a more comprehensive vertical blockade of the MAPK pathway. This dual inhibition makes it more difficult for cancer cells to reactivate the pathway, delaying the onset of resistance and leading to superior clinical outcomes, including improved progression-free and overall survival, as demonstrated in the COMBI-v trial.[3][12]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. targetedonc.com [targetedonc.com]
- 3. jwatch.org [jwatch.org]
- 4. vjoncology.com [vjoncology.com]
- 5. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 6. mdpi.com [mdpi.com]
- 7. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trametinib | MEK Inhibitors: R&D Systems [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
Benchmarking LB80317 Against Next-Generation HBV Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of chronic hepatitis B (CHB) treatment is rapidly evolving, with a paradigm shift from long-term viral suppression to achieving a functional cure. While nucleos(t)ide analogues (NAs) like LB80317 (the active metabolite of besifovir) have been instrumental in managing CHB, a new wave of next-generation inhibitors with diverse mechanisms of action is emerging. This guide provides a comprehensive, data-driven comparison of this compound against these novel agents, offering insights into their relative efficacy, safety, and mechanisms of action to inform future research and development.
At a Glance: Comparative Efficacy and Safety
The following tables summarize the key efficacy and safety data from clinical trials of this compound and selected next-generation HBV inhibitors. It is important to note that these data are from separate studies and not from head-to-head comparisons, which can influence the results due to differing study designs and patient populations.
Table 1: Efficacy of this compound vs. Next-Generation HBV Inhibitors
| Inhibitor Class | Drug | Mechanism of Action | Key Efficacy Endpoints |
| DNA Polymerase Inhibitor | This compound (Besifovir) | Inhibits HBV DNA polymerase, leading to chain termination. | HBV DNA Reduction: Achieved virological response (HBV DNA <69 IU/mL) in 87.7% of patients at 144 weeks.[1] Both besifovir (B1237509) and tenofovir (B777) alafenamide (TAF) groups showed an average HBV DNA reduction of at least 4 log10 IU/mL after 3 months.[2][3] HBeAg Seroconversion: Rates were 32.7% for HBeAg loss and 10.2% for seroconversion at week 192 in the besifovir-besifovir group.[4] |
| Antisense Oligonucleotide | Bepirovirsen | Targets and degrades all HBV RNAs, reducing viral protein production. | HBsAg Reduction: In patients on NA therapy, 28% achieved HBsAg < LLOQ and HBV DNA < LLOQ after 24 weeks of 300 mg bepirovirsen. For patients not on NA therapy, this figure was 29%.[5] A sustained response (HBsAg and HBV DNA loss for 24 weeks post-treatment) was seen in 9-10% of patients receiving 300 mg weekly for 24 weeks.[6][7][8][9] HBV DNA Reduction: See HBsAg reduction. |
| Capsid Assembly Modulator | Vebicorvir | Interferes with HBV core protein, disrupting capsid assembly and multiple stages of viral replication.[10] | HBV DNA Reduction: In combination with ETV in treatment-naïve patients, led to a greater mean reduction in HBV DNA from baseline compared to placebo + ETV at week 12 (-4.45 vs. -3.30 log10 IU/mL) and week 24 (-5.33 vs. -4.20 log10 IU/mL).[11] However, virologic relapse was observed in all patients after treatment discontinuation.[12] |
| Capsid Assembly Modulator | ALG-000184 | Prodrug of a potent capsid assembly modulator, ALG-001075. | HBV DNA Reduction: Preclinical data showed potent antiviral activity.[13][14] Early clinical trial data has shown "unprecedented reductions in HBV DNA, RNA and other viral antigens".[15][16] 96-week data demonstrated rapid viral load reduction and high viral suppression rates.[17] |
| Entry Inhibitor | Bulevirtide (B8819968) | Blocks the entry of HBV and HDV into hepatocytes by targeting the NTCP receptor. | HDV RNA Reduction (in HBV/HDV co-infection): In the MYR301 study, 45% of patients in the 2 mg group and 48% in the 10 mg group achieved a primary endpoint response (combined virologic and biochemical response) at week 48, compared to 2% in the control group.[18][19] 36% of patients maintained virologic suppression for almost two years after stopping treatment.[20] HBsAg Reduction: No significant HBsAg reduction was observed by week 48 in the bulevirtide groups.[19] |
| Gene Editing | PBGENE-HBV | Aims to eliminate covalently closed circular DNA (cccDNA). | HBsAg Reduction: In the phase 1 ELIMINATE-B trial, a significant decrease in HBsAg was observed in two out of three subjects at the lowest dose level.[21] Higher doses led to stronger and more lasting suppression of viral activity.[22] |
Table 2: Safety Profile of this compound vs. Next-Generation HBV Inhibitors
| Inhibitor Class | Drug | Key Safety Findings |
| DNA Polymerase Inhibitor | This compound (Besifovir) | Renal Safety: Favorable renal safety profile.[23] Less decline in renal function compared to TDF.[2] Linked to a lower incidence of Chronic Kidney Disease (CKD) than TDF.[24] Bone Safety: Favorable bone safety profile.[23] Bone mineral density was well-preserved and improved after switching from TDF.[1] |
| Antisense Oligonucleotide | Bepirovirsen | Generally well-tolerated. The most common adverse events were injection-site reactions, pyrexia, and increased ALT levels. Grade 3-4 adverse events were experienced by 17-23% of patients not receiving NA therapy and 0-16% of those receiving NA therapy.[6] |
| Capsid Assembly Modulator | Vebicorvir | Favorable safety and tolerability profile when combined with NrtI.[10][11] Most adverse events were mild to moderate.[12] |
| Capsid Assembly Modulator | ALG-000184 | Favorable safety profile in clinical studies to date.[17] |
| Entry Inhibitor | Bulevirtide | Generally safe and well-tolerated.[18] Common adverse events include headache, pruritus, fatigue, eosinophilia, and injection-site reactions. Dose-dependent increases in bile acid levels were noted.[19] |
| Gene Editing | PBGENE-HBV | At the lowest dose, it was found to be safe and well-tolerated, with no serious treatment-related adverse events.[21] |
Mechanisms of Action and Experimental Workflows
The following diagrams illustrate the HBV lifecycle with points of intervention for different inhibitor classes and a generalized workflow for clinical trials evaluating new HBV therapies.
References
- 1. Liver Function Tests: MedlinePlus Medical Test [medlineplus.gov]
- 2. jajgastrohepto.org [jajgastrohepto.org]
- 3. gpnotebook.com [gpnotebook.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Virologic Monitoring of Hepatitis B Virus Therapy in Clinical Trials and Practice: Recommendations for a Standardized Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sceti.co.jp [sceti.co.jp]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 10. praxismed.org [praxismed.org]
- 11. Estimating the causal effect of treatment with direct-acting antivirals on kidney function among individuals with hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predictors of HBeAg seroconversion after long-term nucleos(t)ide analogues treatment for chronic hepatitis B: a multicenter study in real clinical setting | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 14. cdn.who.int [cdn.who.int]
- 15. researchgate.net [researchgate.net]
- 16. Rapid and Specific Genotyping System for Hepatitis B Virus Corresponding to Six Major Genotypes by PCR Using Type-Specific Primers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recommendations for Evaluation and Management of Bone Disease in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to use COVID-19 antiviral drugs in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of HBsAg: Basic virology for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Measurement of Serum Hepatitis B Surface Antigen Using an Immunoradiometric Assay in Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Continuous antiretroviral therapy decreases bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The ADVANCE trial: the impact of DXA-assessed bone mineral density of TDF/FTC/EFV and TDF/FTC+DTG versus TAF/FTC+DTG South Africa [natap.org]
- 23. Consensus guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury occurring during clinical trials in adults with chronic cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of LB80317 (Besifovir Dipivoxil Maleate) Efficacy in Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Besifovir (B1237509) against Standard-of-Care Treatments.
This guide provides a comprehensive comparison of the efficacy of LB80317, the active metabolite of the prodrug Besifovir Dipivoxil Maleate (LB80380), with established first-line treatments for chronic hepatitis B (CHB), Entecavir (B133710) and Tenofovir (B777) Disoproxil Fumarate (TDF). The data presented is derived from peer-reviewed clinical trials to provide an objective assessment for drug development professionals and researchers.
Comparative Efficacy Data
The following tables summarize the key efficacy endpoints from head-to-head clinical trials involving Besifovir and current standard-of-care treatments for CHB.
Table 1: Besifovir vs. Entecavir in Treatment-Naïve CHB Patients (48 Weeks)
| Efficacy Endpoint | Besifovir (90 mg daily) | Besifovir (150 mg daily) | Entecavir (0.5 mg daily) |
| HBV DNA <20 IU/mL | 63.6% | 62.9% | 58.3% |
| Mean Log10 HBV DNA Reduction (HBeAg-positive) | -5.84 | -5.91 | -6.18 |
| Mean Log10 HBV DNA Reduction (HBeAg-negative) | -4.65 | -4.55 | -4.67 |
| ALT Normalization | 91.7% | 76.9% | 89.7% |
| HBeAg Seroconversion | 11.1% | 15.0% | 9.5% |
Data from a Phase IIb multicenter, randomized trial.[1]
Table 2: Besifovir vs. Tenofovir Disoproxil Fumarate (TDF) in Treatment-Naïve CHB Patients (48 Weeks)
| Efficacy Endpoint | Besifovir (150 mg daily) | TDF (300 mg daily) |
| Virologic Response (HBV DNA <69 IU/mL) | 80.9% | 84.9% |
Data from a Phase 3, double-blind, non-inferiority trial.[2]
Table 3: Switching from TDF to Besifovir in CHB Patients with Suppressed HBV DNA (48 Weeks)
| Efficacy Endpoint | Switched to Besifovir (150 mg daily) | Continued TDF (300 mg daily) |
| Maintained Virologic Response (HBV DNA <20 IU/mL) | 100.0% | 98.5% |
Data from a randomized, open-label, non-inferiority Phase 4 clinical trial.[3][4]
Experimental Protocols
The data presented above is derived from rigorously designed clinical trials. The general methodologies are outlined below.
Besifovir vs. Entecavir (Phase IIb Trial): This was a multicentered, randomized trial involving 114 treatment-naïve Asian patients with chronic hepatitis B. Patients were randomized to receive either 90 mg of besifovir, 150 mg of besifovir, or 0.5 mg of entecavir daily for 48 weeks. The primary efficacy endpoints were the proportion of patients with undetectable HBV DNA (<20 IU/mL), mean change in HBV DNA from baseline, normalization of alanine (B10760859) aminotransferase (ALT), and HBeAg seroconversion.[1]
Besifovir vs. Tenofovir Disoproxil Fumarate (Phase III Trial): A double-blind, non-inferiority trial was conducted at 22 sites in South Korea with 197 patients with chronic HBV infection. Patients were randomly assigned to receive either 150 mg of besifovir or 300 mg of TDF for 48 weeks. The primary efficacy endpoint was the proportion of patients achieving a virologic response, defined as HBV DNA <69 IU/mL.[2]
TDF to Besifovir Switch Study (Phase IV Trial): This randomized, open-label, active-controlled, non-inferiority trial was conducted in South Korea. The study enrolled 153 CHB patients who had been on TDF treatment for at least 48 weeks with suppressed HBV DNA (<20 IU/mL). Patients were randomized to either switch to 150 mg of besifovir daily or continue with 300 mg of TDF daily for 48 weeks. The primary endpoint was the maintenance of virologic response.[3][4]
Mechanism of Action and Signaling Pathway
Besifovir, Entecavir, and Tenofovir are all classified as nucleoside or nucleotide analogs. Their mechanism of action involves the inhibition of the hepatitis B virus (HBV) DNA polymerase, a key enzyme in the viral replication cycle.
Caption: Inhibition of HBV DNA Polymerase by Nucleos(t)ide Analogs.
The active forms of Besifovir (this compound), Entecavir, and Tenofovir act as competitive substrates for the natural deoxynucleotide triphosphates.[5][6][7] Incorporation of these analogs into the growing viral DNA chain leads to premature termination of DNA synthesis, thus halting viral replication.[5][6][7]
Experimental Workflow of a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, comparative clinical trial for chronic hepatitis B treatments.
Caption: Standard Workflow of a Comparative CHB Clinical Trial.
Logical Relationship of Non-Inferiority Trials
Non-inferiority trials are designed to demonstrate that a new treatment is not unacceptably worse than an active control. The following diagram illustrates the logical framework for interpreting the results of such a trial.
References
- 1. Phase IIb multicentred randomised trial of besifovir (LB80380) versus entecavir in Asian patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Besifovir Dipivoxil Maleate Compared With Tenofovir Disoproxil Fumarate in Treatment of Chronic Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleoside/nucleotide analog inhibitors of hepatitis B virus polymerase: mechanism of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleoside analogues for chronic hepatitis B: antiviral efficacy and viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Besifovir (LB80317) Demonstrates Favorable Safety Profile in Comparative Analysis with Leading Hepatitis B Therapies
For Immediate Release
SEOUL, South Korea – In a comprehensive comparative analysis, besifovir (B1237509) dipivoxil maleate (B1232345) (BSV), the prodrug of LB80317, has exhibited a superior safety profile, particularly concerning renal and bone health, when compared to established antiviral agents for chronic hepatitis B (CHB), such as tenofovir (B777) disoproxil fumarate (B1241708) (TDF). While demonstrating non-inferior antiviral efficacy to both TDF and entecavir (B133710) (ETV), besifovir presents a significant advantage for patients at risk for renal and bone-related complications. A noteworthy manageable side effect of besifovir is L-carnitine depletion, which can be addressed with supplementation.
This guide provides a detailed comparison of the safety and efficacy of besifovir with other leading CHB treatments, supported by data from recent clinical studies.
Comparative Safety and Efficacy Analysis
Besifovir has been rigorously evaluated in multiple clinical trials against the most commonly prescribed treatments for CHB. The following table summarizes the key safety and efficacy findings from these studies.
| Feature | Besifovir (this compound) | Tenofovir Disoproxil Fumarate (TDF) | Entecavir (ETV) | Tenofovir Alafenamide (TAF) |
| Antiviral Efficacy | Non-inferior to TDF and ETV in achieving undetectable HBV DNA levels.[1][2][3][4][5] | High antiviral efficacy. | High antiviral efficacy. | High antiviral efficacy. |
| Renal Safety | Favorable renal safety profile with a lower impact on estimated glomerular filtration rate (eGFR) compared to TDF. | Associated with a higher risk of renal dysfunction and decline in eGFR. | Generally considered to have a good renal safety profile. | Improved renal safety profile compared to TDF. |
| Bone Safety | Demonstrated improvements in bone mineral density (BMD) compared to TDF. | Associated with a decrease in bone mineral density. | Generally considered to have a neutral effect on bone density. | Improved bone safety profile compared to TDF. |
| Key Adverse Events | L-carnitine depletion (manageable with supplementation). | Renal toxicity, hypophosphatemia, and decreased bone mineral density. | Generally well-tolerated. | Generally well-tolerated. |
| Drug Resistance | High genetic barrier to resistance. | Low rate of resistance. | Low rate of resistance. | Low rate of resistance. |
Mechanism of Action: HBV DNA Polymerase Inhibition
Besifovir, through its active metabolite this compound, targets the hepatitis B virus (HBV) polymerase, a crucial enzyme for viral replication. By inhibiting this enzyme, besifovir effectively halts the synthesis of new viral DNA, thereby suppressing viral load in patients.
Caption: Mechanism of action of Besifovir (this compound).
Experimental Protocols
The comparative data presented in this guide are derived from randomized, controlled clinical trials. The general methodology employed in these studies is outlined below.
Study Design:
-
Phase IIb/III, Randomized, Controlled Trials: Patients were randomly assigned to receive either besifovir or a comparator drug (TDF or ETV) for a specified duration, typically 48 to 96 weeks.
-
Patient Population: The studies enrolled treatment-naïve and treatment-experienced adult patients with chronic hepatitis B, with specific inclusion and exclusion criteria based on HBV DNA levels, liver function tests, and prior treatment history.
-
Dosage:
-
Besifovir: 90 mg or 150 mg once daily.
-
Tenofovir Disoproxil Fumarate: 300 mg once daily.
-
Entecavir: 0.5 mg once daily.
-
-
Efficacy Endpoints: The primary efficacy endpoint was the proportion of patients with undetectable serum HBV DNA levels (typically <20 IU/mL) at the end of the treatment period. Secondary endpoints included normalization of alanine (B10760859) aminotransferase (ALT) levels and HBeAg seroconversion.
-
Safety Assessments: Safety was monitored through regular clinical evaluations, laboratory tests (including renal and bone markers), and recording of adverse events. Key safety parameters included changes in estimated glomerular filtration rate (eGFR) and bone mineral density (BMD).
Workflow of a Comparative Clinical Trial:
Caption: Generalized workflow of a comparative clinical trial for CHB treatments.
References
- 1. contagionlive.com [contagionlive.com]
- 2. eatg.org [eatg.org]
- 3. researchgate.net [researchgate.net]
- 4. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase IIb multicentred randomised trial of besifovir (LB80380) versus entecavir in Asian patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LB80317: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for the identifier "LB80317" was not found in publicly available resources. The following guidance is based on established best practices for the disposal of hazardous laboratory chemicals and should be supplemented by a thorough review of your institution's specific protocols and consultation with your Environmental Health and Safety (EHS) department.
This document provides essential safety and logistical information for the proper disposal of a hazardous laboratory chemical, presumed to be classified as a skin and eye irritant and a potential skin sensitizer (B1316253) based on analogous chemical safety information. The procedural, step-by-step guidance is intended to assist researchers, scientists, and drug development professionals in safely managing chemical waste.
Hazard and Safety Overview
Prior to handling, it is crucial to be aware of the potential hazards associated with the chemical. The following table summarizes key hazard information and corresponding safety precautions.
| Hazard Classification | Description | Safety Precautions |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing.[1] In case of contact, immediately wash with water and soap and rinse thoroughly.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear safety glasses with side-shields or goggles.[1] If in eyes, rinse cautiously with water for several minutes.[1] |
| Skin Sensitization | May cause an allergic skin reaction.[1] | Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] If skin irritation or rash occurs, seek medical advice.[1] |
| General Handling | --- | Do not eat, drink, or smoke when using this product. Wash hands and face before breaks and at the end of the shift. |
Disposal Protocol: A Step-by-Step Guide
Adherence to a strict disposal protocol is mandatory to ensure laboratory safety and environmental compliance.
1. Personal Protective Equipment (PPE): Always wear appropriate PPE before handling the chemical or its waste. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
Lab coat
2. Waste Segregation:
-
Solid Waste: Collect unused or expired solid material, along with any contaminated items (e.g., weigh boats, contaminated gloves, bench paper), in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect any solutions containing the chemical in a separate, clearly labeled, and leak-proof hazardous waste container for liquids. Do not mix with other waste streams.[2]
-
Empty Containers: The original container must be decontaminated before disposal. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[2] After decontamination, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab materials.
3. Waste Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name and any known hazardous components
-
The approximate concentration and quantity
-
The date the waste was first added to the container
4. Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic. Ensure that the storage location prevents tipping and that the waste is segregated from incompatible chemicals.
5. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the hazardous waste.[2] Under no circumstances should this type of chemical waste be disposed of down the drain or in the regular trash.
Visualized Workflows
To aid in understanding the proper procedures, the following diagrams illustrate the decision-making and logical flow for chemical disposal.
Caption: Decision workflow for proper chemical waste disposal.
Caption: Logical workflow for safe chemical handling and disposal.
References
Essential Safety and Handling Protocols for LB80317
This document provides critical safety and logistical guidance for the handling and disposal of LB80317, a substance used in research and development. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact.
Disclaimer: As the specific chemical identity of "this compound" is not publicly available, this guide provides a general framework for handling potentially hazardous chemical compounds. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) for this compound to obtain specific safety information, including detailed personal protective equipment (PPE) requirements, toxicological data, and emergency procedures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure user safety. The following table summarizes the recommended PPE for handling this compound. This information should be cross-referenced and confirmed with the substance-specific SDS.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a full-face shield are mandatory to protect against splashes and aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) are required. Consult the glove manufacturer's compatibility chart for this compound. |
| Body Protection | A laboratory coat or a chemically resistant apron should be worn to protect against skin contact. |
| Respiratory Protection | If handling the substance outside of a certified chemical fume hood, a NIOSH-approved respirator with the appropriate cartridge is necessary. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following protocols outline the standard operating procedures for working with this compound.
Experimental Protocol: Preparation of a 10 mM Solution of this compound
This protocol details the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary materials: this compound, appropriate solvent, calibrated balance, glassware, and magnetic stirrer.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing:
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Carefully weigh the required amount of this compound. Avoid generating dust.
-
-
Dissolution:
-
Place the weighed this compound into a suitable flask.
-
Under the fume hood, add the solvent to the flask.
-
Use a magnetic stirrer to facilitate dissolution.
-
-
Finalization and Storage:
-
Once fully dissolved, transfer the solution to a clearly labeled, sealed container.
-
The label should include the chemical name, concentration, date of preparation, and your initials.
-
Store the solution according to the conditions specified in the SDS.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous waste.
-
Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a labeled, leak-proof hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office.
Emergency Procedures: Chemical Spill Response
The following diagram outlines the immediate steps to be taken in the event of an this compound spill.
Caption: Workflow for responding to a chemical spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
